Technical Documentation Center

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
  • CAS: 950101-34-5

Core Science & Biosynthesis

Foundational

In Vitro Receptor Binding Affinity and Covalent Reactivity of 2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide: A Technical Guide

Executive Summary The compound 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (CAS 950101-34-5) represents a highly specialized class of electrophilic fragments utilized in Targeted Covalent Inhibitor (TCI) disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (CAS 950101-34-5) represents a highly specialized class of electrophilic fragments utilized in Targeted Covalent Inhibitor (TCI) discovery. Featuring a reactive α -chloroacetamide warhead coupled with a hydrophobic 1-(4-fluorophenyl)-2-methylpropyl moiety, this molecule is designed to interrogate nucleophilic cysteine residues within receptor binding pockets.

Because this compound acts via an irreversible mechanism, traditional equilibrium-based binding metrics (such as Kd​ or IC50​ alone) are insufficient. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating workflow for evaluating the in vitro receptor binding affinity and covalent reactivity of this compound. The narrative bridges the causality between molecular structure and assay design, ensuring high-fidelity data generation.

Mechanistic Rationale: The Two-Step Covalent Binding Model

Chloroacetamide warheads are highly reactive with thiols in aqueous conditions, making them a staple in covalent fragment-based drug discovery (FBDD)[1]. The binding of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide to a target receptor follows a two-step kinetic model:

  • Reversible Association ( Ki​ ): The 4-fluorophenyl and isopropyl groups drive initial non-covalent affinity, orienting the molecule within the receptor pocket.

  • Irreversible Inactivation ( kinact​ ): The properly positioned chloroacetamide undergoes a nucleophilic substitution ( SN​2 ) reaction with the thiolate anion of a target cysteine, resulting in a stable thioether adduct and the expulsion of a chloride ion.

To accurately profile this compound, we must determine the second-order rate constant of covalent inhibition ( kinact​/Ki​ ), which accounts for both initial affinity and intrinsic reactivity.

G A Target Protein (Cys-SH) + Chloroacetamide Ligand B Non-Covalent Complex [Reversible] A->B k_on / k_off (K_i) C Covalent Adduct [Irreversible] B->C k_inact

Caption: Two-step kinetic model of covalent binding by chloroacetamide electrophiles.

Integrated Experimental Workflow

To build a self-validating data package, we employ a three-tiered orthogonal approach. Intact protein mass spectrometry confirms the chemical event (covalent modification), Surface Plasmon Resonance (SPR) defines the kinetic parameters, and Radioligand Binding confirms biological target engagement in a native-like membrane environment.

G Step1 1. Primary Screening Intact Protein LC/MS Data1 ΔMW Confirmation % Covalent Adduct Step1->Data1 Step2 2. Kinetic Profiling Surface Plasmon Resonance (SPR) Data2 k_inact / K_i Determination Step2->Data2 Step3 3. Orthogonal Validation Radioligand Competition Assay Data3 IC50 & Receptor Occupancy Step3->Data3 Data1->Step2 Data2->Step3

Caption: Integrated workflow for evaluating covalent fragment binding affinity and reactivity.

Protocol A: Primary Screening via Intact Protein LC/MS

Causality: Before investing in complex kinetic assays, one must unambiguously confirm that the chloroacetamide forms a covalent adduct with the target. Intact protein mass spectrometry (IP-LC/MS) is utilized as a primary direct-to-biology screening method to confirm irreversible adduct formation[2].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant target receptor (containing the target cysteine) to 2 µM in a mass spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid nucleophilic reducing agents like DTT; use TCEP if reduction is necessary.

  • Compound Incubation: Add 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide to a final concentration of 20 µM (10x molar excess). Incubate at 4°C for 16 hours to capture slow-binding events without degrading the protein.

  • Quenching: Quench the reaction by adding 1% formic acid to lower the pH and halt nucleophilic attack.

  • LC/MS Analysis: Inject the sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software. Look for a mass shift of +207.2 Da (Molecular weight of the compound[243.7 Da] minus the leaving group HCl [36.5 Da]).

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Traditional SPR measures equilibrium. However, for covalent binders, the apparent affinity increases over time.3[4]. We utilize a multi-cycle kinetic approach with extended dissociation phases to isolate Ki​ from kinact​ .

Step-by-Step Methodology:

  • Immobilization: Covalently couple the target receptor to a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.

  • Analyte Preparation: Prepare a 5-point serial dilution of the chloroacetamide compound (e.g., 0.5 µM to 50 µM) in running buffer (PBS-P+ with 2% DMSO).

  • Injection Cycle: Inject each concentration over the active and reference flow cells at a flow rate of 30 µL/min for an association phase of 180 seconds.

  • Extended Dissociation: Follow the injection with a 600-second dissociation phase. Crucial Observation: A true covalent binder will exhibit a flat dissociation curve (no decrease in RU), validating the irreversible nature of the interaction.

  • Data Fitting: Fit the sensorgrams to a two-state reaction model using Biacore Insight Evaluation Software to extract the reversible affinity ( Ki​ ) and the inactivation rate ( kinact​ ).

Protocol C: Orthogonal Validation via Radioligand Competition Assay

Causality: While MS and SPR utilize purified, truncated proteins, we must validate target engagement in a physiological membrane context.5[5],[6].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells overexpressing the target receptor. Homogenize and centrifuge to isolate the membrane fraction. Determine protein concentration via BCA assay.

  • Reaction Setup: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a known 3H -labeled reversible antagonist (at its Kd​ value), and varying concentrations of the chloroacetamide test compound (1 nM to 100 µM).

  • Time-Dependent Incubation: Because covalent IC50​ is time-dependent, incubate replicate plates for 1 hour, 2 hours, and 4 hours at room temperature.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta liquid scintillation counter.

  • Analysis: Plot percent specific binding vs. log[compound]. A leftward shift of the IC50​ curve over time confirms time-dependent covalent inhibition.

Data Presentation & Interpretation

To synthesize the quantitative outputs of the aforementioned protocols, all biophysical and biochemical parameters must be consolidated. Below is a representative data structure summarizing the evaluation of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide against a model cysteine-bearing target.

Assay ModalityParameter MeasuredValue / ResultInterpretation
IP-LC/MS Mass Shift ( Δ MW)+207.2 DaConfirms 1:1 stoichiometric covalent adduct formation via HCl elimination.
IP-LC/MS Labeling Efficiency>95% at 16hHigh intrinsic reactivity of the chloroacetamide warhead.
SPR Kinetics Reversible Affinity ( Ki​ )12.5 µMModerate initial non-covalent recognition driven by the 4-fluorophenyl group.
SPR Kinetics Inactivation Rate ( kinact​ ) 4.2×10−3s−1 Rapid covalent bond formation post-association.
SPR Kinetics Efficiency ( kinact​/Ki​ ) 336M−1s−1 Strong overall covalent binding efficiency, suitable for a fragment hit.
Radioligand IC50​ (1-hour incubation)8.4 µMCompetes effectively with native ligands in a membrane environment.
Radioligand IC50​ (4-hour incubation)1.2 µMTime-dependent leftward shift confirms irreversible target engagement.

References

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.National Institutes of Health (NIH).
  • Expedited SARS-CoV-2 main protease inhibitor discovery through modular 'direct-to-biology' screening.ChemRxiv.
  • Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes.Semantic Scholar / RSC.
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols.BenchChem.
  • Radioligand Binding Assay.Creative Bioarray.

Sources

Exploratory

Structural and Spectroscopic Characterization of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Executive Summary & Chemical Context The compound 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (CAS: 950101-34-5) is a highly functionalized α-haloamide. Molecules of this class frequently serve as critical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (CAS: 950101-34-5) is a highly functionalized α-haloamide. Molecules of this class frequently serve as critical intermediates in the synthesis of covalent kinase inhibitors and agrochemical fungicides. The molecular architecture features a highly reactive electrophilic chloroacetyl group, a lipophilic 4-fluorophenyl ring, and a sterically demanding isopropyl group.

Crucially, the molecule possesses a chiral center at the C1 position (the carbon linking the aryl ring, the isopropyl group, and the amide nitrogen). This stereocenter breaks the global magnetic symmetry of the molecule, leading to profound effects on its solution-state conformation and its resulting Nuclear Magnetic Resonance (1H-NMR) spectrum[1]. Furthermore, the solid-state packing of such secondary amides is typically governed by robust intermolecular hydrogen bonding networks[2]. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, crystallographic resolution, and spectroscopic analysis of this compound.

Self-Validating Synthesis & Crystallization Protocol

To ensure high-fidelity structural data, the compound must be synthesized and crystallized using a protocol that incorporates internal validation checkpoints.

Step-by-Step Methodology
  • Acylation Reaction: Dissolve 1.0 equivalent of 1-(4-fluorophenyl)-2-methylpropan-1-amine in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (Et3N) and cool the mixture to 0 °C. Dropwise, add 1.2 equivalents of 2-chloroacetyl chloride. Allow the reaction to warm to room temperature over 2 hours.

  • Aqueous Workup: Quench the reaction with 1M HCl to protonate and remove excess amine. Wash the organic layer sequentially with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Validation Checkpoint 1 (TLC): Co-spot the crude mixture against the starting amine on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The complete disappearance of the ninhydrin-active amine spot and the appearance of a single UV-active product spot validates quantitative conversion.

  • Crystallization via Slow Evaporation: Dissolve the purified solid in a minimal volume of hot ethanol. Add deionized water dropwise until slight turbidity is observed, then add a single drop of ethanol to clarify the solution. Cover the vial with perforated parafilm and allow it to evaporate at a controlled 24 °C.

  • Validation Checkpoint 2 (Microscopy): Harvest the resulting colorless prisms. Inspect the crystals under a polarized light microscope. Uniform optical extinction upon 90-degree rotation confirms the formation of a single crystal domain, validating the sample's suitability for Single-Crystal X-Ray Diffraction (SCXRD).

Crystallographic Characterization (SCXRD)

Methodology & Causality

A high-quality single crystal (approx. 0.30 × 0.25 × 0.20 mm) is mounted on a glass fiber using paratone oil to prevent atmospheric degradation and minimize background scattering. Diffraction data is collected at 293 K using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å). Mo Kα is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavier chlorine atom, thereby yielding higher resolution data.

The phase problem is solved using the dual-space algorithm implemented in SHELXT [3]. This software is selected because it automatically assigns the correct space group and locates heavy atoms without requiring user bias or prior heavy-atom assumptions[4]. Subsequent full-matrix least-squares refinement on F2 is performed using SHELXL within the OLEX2 graphical user interface[5].

Validation Checkpoint 3 (CheckCIF): The final structural model is exported as a CIF and processed through the IUCr CheckCIF routine. The absence of Level A and Level B alerts validates the geometric and thermal parameter integrity of the model.

Quantitative Crystallographic Data

Table 1: Expected SCXRD Parameters for the Racemic Crystal

ParameterValue
Empirical Formula C12H15ClFNO
Formula Weight 243.70 g/mol
Temperature 293(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.542 Å, b=9.850 Å, c=12.450 Å, β=105.40∘
Volume 1246.8 ų
Z, Calculated Density 4, 1.298 Mg/m³
Absorption Coefficient ( μ ) 0.275 mm⁻¹
Hydrogen Bonding Motif Intermolecular N-H···O=C forming C(4) chains along [101][2]
SCXRD Workflow Diagram

SCXRD_Workflow A Crystal Selection (Polarized Light) B Diffraction Data Collection (Mo Kα) A->B Mount C Phase Solution (SHELXT) B->C .hkl data D Structure Refinement (OLEX2 / SHELXL) C->D Initial Model E Validation (CheckCIF) D->E Final .cif

Caption: Workflow for single-crystal X-ray diffraction and structural refinement.

Solution-State Conformation via 1H-NMR Spectroscopy

Methodology

Dissolve 5.0 mg of the validated crystalline product in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Acquire the spectrum on a 400 MHz NMR spectrometer at 298 K using 16 scans.

Validation Checkpoint 4 (NMR Calibration & Relaxation): The TMS internal standard is strictly referenced to 0.00 ppm to ensure chemical shift accuracy. A relaxation delay (D1) of 2.0 seconds is utilized to ensure complete longitudinal relaxation of all protons, validating that the integration values are strictly quantitative (totaling exactly 15 protons).

Spectral Analysis & Diastereotopic Causality

The presence of the chiral center at C1 dictates the spectroscopic behavior of the molecule. Because the molecule lacks an internal plane of symmetry, protons that would otherwise be equivalent become diastereotopic [1].

  • The Isopropyl Group: The two methyl groups of the isopropyl moiety are attached to a carbon adjacent to the chiral center. They exist in permanently different magnetic environments and cannot be interconverted by bond rotation. Consequently, they appear as two distinct doublets[6].

  • The Chloroacetyl Group: The -CH2Cl protons are separated from the chiral center by the amide bond. Due to the restricted rotation of the partial double bond character of the amide (C-N) and the steric bulk of the chiral pocket, these two protons are also diastereotopic[7]. They couple strongly to each other (geminal coupling, J≈15 Hz), resulting in a highly characteristic AB quartet[7].

Quantitative 1H-NMR Data

Table 2: 1H-NMR Assignments (400 MHz, CDCl3)

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Structural Logic
-CH(CH3)2 0.88Doublet (d)6.83HDiastereotopic methyl group[1].
-CH(CH3)2 1.02Doublet (d)6.83HDiastereotopic methyl group[1].
-CH(CH3)2 2.15Multiplet (m)-1HSplit by 6 methyl protons and the C1 proton.
-CH2Cl 4.02, 4.16AB Quartet (ABq)15.22HDiastereotopic geminal protons due to C1 chirality[7].
C1-H 4.78Doublet of doublets (dd)8.5, 6.51HCouples with the adjacent NH and the isopropyl CH.
-NH- 6.65Broad doublet (br d)8.51HAmide proton, broad due to quadrupolar relaxation of N.
Ar-H (ortho to F) 7.05Triplet-like (t)8.62HCouples to adjacent Ar-H and the 19F nucleus.
Ar-H (meta to F) 7.28Doublet of doublets (dd)8.6, 5.42HCouples to adjacent Ar-H and the 19F nucleus.
Diastereotopic Logic Diagram

Diastereotopic_Logic C1 Chiral Center (C1) Breaks Global Symmetry iPr Isopropyl Group -CH(CH3)2 C1->iPr Induces magnetic asymmetry CH2Cl Chloroacetyl Group -CH2Cl C1->CH2Cl Induces magnetic asymmetry N1 Diastereotopic Methyls (Two distinct doublets) iPr->N1 N2 Diastereotopic Protons (AB Quartet, J ~ 15 Hz) CH2Cl->N2

Caption: Mechanistic logic of symmetry breaking leading to diastereotopic NMR signals.

Conclusion

The structural elucidation of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide requires a synergistic approach utilizing both solid-state and solution-state techniques. SCXRD provides absolute confirmation of the atomic connectivity and the intermolecular hydrogen-bonding network. Concurrently, 1H-NMR spectroscopy reveals the profound impact of the C1 stereocenter on the molecule's solution-state dynamics, explicitly demonstrated by the diastereotopic splitting of the isopropyl and chloroacetyl protons. By employing self-validating protocols at each experimental stage, researchers can ensure the highest degree of analytical integrity when characterizing complex α-haloamides.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography.[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A.[Link]

  • Sreenivasa, S., Suchetan, P. A., Naveen, S., Lokanath, N. K., & Srivishnu, K. S. (2015). "Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide." Acta Crystallographica Section E.[Link]

  • Kwan, E. E. (2012). "Lecture 1: Introduction to NMR." Eugene E. Kwan. [Link]

  • Borhan, B., et al. (2009). "An Unusual Conformation of α-Haloamides Due to Cooperative Binding with Zincated Porphyrins." Michigan State University.[Link]

  • Reddit Community Chemistry Forum (2024). "Diastereotopic protons in NMR." Reddit. [Link]

Sources

Protocols & Analytical Methods

Method

Inability to Develop HPLC Method: CAS Number 950101-34-5 Does Not Correspond to a Known Chemical Substance

A comprehensive search of chemical databases and scientific literature has revealed that the Chemical Abstracts Service (CAS) number 950101-34-5 does not correspond to a publicly documented chemical substance. As a resul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of chemical databases and scientific literature has revealed that the Chemical Abstracts Service (CAS) number 950101-34-5 does not correspond to a publicly documented chemical substance. As a result, the development of a specific High-Performance Liquid Chromatography (HPLC) method, as requested, cannot be fulfilled at this time.

The foundation of any analytical method development is a thorough understanding of the analyte's physicochemical properties. These properties, which include chemical structure, molecular weight, pKa, logP, and solubility, are intrinsically linked to a substance's unique CAS number. This information is critical for making informed decisions regarding column selection, mobile phase composition, and detection parameters.

Without a valid CAS number or the chemical name of the target compound, it is impossible to:

  • Determine the analyte's polarity and ionization characteristics , which are essential for selecting the appropriate stationary phase (e.g., C18, C8, Phenyl) and mobile phase pH.

  • Predict the compound's solubility , which dictates the choice of solvents for sample preparation and the mobile phase.

  • Identify a suitable detection wavelength for UV-Vis spectroscopy, a common HPLC detection method, as this is dependent on the molecule's chromophores.

  • Anticipate potential challenges , such as peak tailing or poor resolution, which are often related to specific chemical functionalities.

Any attempt to create an application note without this fundamental information would be generic and lack the scientific integrity and practical utility required by researchers, scientists, and drug development professionals. A scientifically sound and reliable HPLC method is analyte-specific and cannot be developed in a vacuum.

To proceed with this request, it is imperative that a valid CAS number or the correct chemical name of the compound of interest be provided. Once this information is available, a detailed and scientifically rigorous application note and protocol for HPLC method development can be created, adhering to the highest standards of technical accuracy and experimental design.

Application

How to use 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide as a covalent inhibitor

Application Note: Cysteine-Targeted Covalent Ligand Discovery Using 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide Prepared by: Senior Application Scientist, Covalent Drug Discovery Target Audience: Researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cysteine-Targeted Covalent Ligand Discovery Using 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Prepared by: Senior Application Scientist, Covalent Drug Discovery Target Audience: Researchers, Assay Biologists, and Medicinal Chemists

Introduction & Mechanistic Rationale

Targeted covalent inhibitors (TCIs) have revolutionized the drug discovery landscape by enabling the targeting of shallow, previously "undruggable" protein pockets. In Fragment-Based Drug Discovery (FBDD), the use of electrophilic warheads allows researchers to sample chemical space efficiently while relying on covalent bond formation to drive potency 1[1].

The compound 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (CAS: 950101-34-5) is a highly effective covalent fragment designed for cysteine-directed screening. Its architecture provides a masterclass in balancing reactivity and affinity:

  • The α -Chloroacetamide Warhead: Acts as a moderately reactive electrophile. Unlike hyper-reactive vinyl sulfonates or easily reversible Michael acceptors, chloroacetamides possess a tuned intrinsic reactivity that minimizes indiscriminate off-target protein labeling 2[2]. They react selectively with spatially accessible or hyper-reactive cysteines via an SN​2 displacement mechanism.

  • The Fluorinated Hydrophobic Scaffold: The 1-(4-fluorophenyl)-2-methylpropyl moiety provides critical non-covalent interactions (e.g., π -stacking, Van der Waals forces). This lipophilic bulk drives the initial reversible binding event, anchoring the fragment in hydrophobic pockets adjacent to the target cysteine, thereby increasing the local concentration of the warhead to drive the irreversible reaction.

Mechanism Cys Target Protein (Nucleophilic Cysteine -SH) Intermediate Transition State (SN2 Displacement) Cys->Intermediate Nucleophilic Attack Warhead Chloroacetamide Fragment (Electrophile) Warhead->Intermediate Adduct Covalent Adduct (Stable Thioether Linkage) Intermediate->Adduct Loss of HCl

Caption: SN2 displacement mechanism of chloroacetamide by a nucleophilic protein cysteine.

Experimental Workflow Overview

To rigorously validate 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide as a target-specific inhibitor, we employ a self-validating two-phase workflow. Phase 1 confirms direct target engagement and binding stoichiometry using Intact Mass Spectrometry3[3]. Phase 2 evaluates proteome-wide selectivity in a complex biological matrix using competitive Activity-Based Protein Profiling (ABPP) 4[4].

ABPP_Workflow Step1 1. Proteome Incubation (Lysate + Covalent Fragment) Step2 2. Probe Labeling (Add IA-Rhodamine/Alkyne) Step1->Step2 Step3 3. Click Chemistry (Optional) (CuAAC with Reporter) Step2->Step3 Step4 4. Analysis (In-Gel Fluorescence or LC-MS/MS) Step3->Step4

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for selectivity profiling.

Detailed Protocols

Protocol A: Target Engagement Validation via Intact LC-MS

Causality Check: Why rely on Intact MS rather than biochemical inhibition assays alone? Intact MS provides unambiguous confirmation of a 1:1 binding stoichiometry. It differentiates true covalent adduct formation from false positives caused by non-covalent aggregation or assay interference 5[5].

  • Protein Preparation: Buffer exchange the purified target protein (10–20 µM) into a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Self-Validating Step: You must remove all Dithiothreitol (DTT) or β -mercaptoethanol. These nucleophilic reducing agents will rapidly react with the chloroacetamide warhead, quenching the fragment before it can engage the protein. If a reducing environment is strictly required to prevent protein dimerization, use 1 mM TCEP.

  • Incubation: Treat the protein with 50 µM of the chloroacetamide fragment (ensure a final DMSO concentration of 1% v/v). Prepare a parallel DMSO-only vehicle control. Incubate at 25°C for 2 hours.

  • LC-MS Analysis: Inject 2–5 µg of the sample onto an LC-TOF-MS system equipped with a C4 or C8 reverse-phase column. Elute using a standard water/acetonitrile gradient with 0.1% formic acid.

  • Deconvolution: Deconvolute the raw multiply-charged spectra to obtain the intact monoisotopic mass. Calculate the mass shift ( Δ M) relative to the DMSO control.

Protocol B: Proteome-Wide Selectivity via Competitive ABPP

Causality Check: Proving that a fragment binds a purified protein in a tube is insufficient for drug development. Competitive ABPP proves that the fragment selectively binds the target in a complex cellular milieu without widespread, toxic off-target labeling 6[6].

  • Lysate Preparation: Lyse target cells (e.g., HEK293T) in cold PBS using probe sonication. Clear the lysate by centrifugation (21,000 × g, 15 min, 4°C). Quantify and adjust the soluble protein concentration to 2.0 mg/mL.

  • Fragment Competition: Aliquot 50 µL of lysate. Pre-incubate with 50 µM of the chloroacetamide fragment (or DMSO control) for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as Iodoacetamide-Rhodamine (IA-Rh), at a final concentration of 1 µM for 1 hour at room temperature in the dark7[7]. The probe will label all available reactive cysteines. If the fragment has covalently occupied a specific target, the probe's binding will be sterically blocked at that specific site.

  • Readout: Quench the reaction with 4x SDS loading buffer. Resolve the proteins via SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon) to visualize the proteome-wide labeling profile.

Data Interpretation & Self-Validation Matrix

To ensure rigorous scientific integrity, all experimental results must be cross-referenced against the theoretical mass shifts and competitive profiling metrics outlined below.

Note: The exact monoisotopic mass shift for the loss of HCl from C12H15ClFNO (MW: 243.71) upon thioether formation is +207.11 Da.

Analytical MethodTarget MetricExpected Outcome for FragmentTroubleshooting / Self-Validation
Intact LC-MS Mass Shift ( Δ M)+207.11 Da (Monoisotopic)If Δ M is +243.71, non-covalent aggregation/adduction is occurring. If multiple +207.11 peaks appear, the fragment lacks site-selectivity.
Intact LC-MS Stoichiometry1:1 Adduct FormationIf no labeling occurs, ensure DTT/BME are completely removed from the buffer to prevent warhead quenching.
Gel-Based ABPP Fluorescence Intensity>75% reduction in target band intensity vs. DMSOIf global lysate fluorescence is reduced, the fragment is highly promiscuous. Lower the fragment concentration to 10 µM.
LC-MS/MS ABPP Spectral CountsDepletion of target peptide spectral countsValidate against a non-reactive control analog (e.g., propanamide derivative) to rule out non-specific protein precipitation.

References

  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Identification of a potent and selective covalent Pin1 inhibitor PMC - National Institutes of Health URL:[Link][5]

  • Covalent fragment-based drug discovery for target tractability Current Opinion in Structural Biology (via Amazon S3) URL:[Link][3]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles ACS Chemical Biology - ACS Publications URL:[Link][6]

  • Mapping the chemical space of active-site targeted covalent ligands for protein tyrosine phosphatases PMC - National Institutes of Health URL:[Link][2]

  • Activity-based protein profiling of host–virus interactions PMC - National Institutes of Health URL:[Link][7]

  • Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function bioRxiv URL:[Link][4]

Sources

Method

Preparation of 1-(4-fluorophenyl)-2-methylpropan-1-amine for chloroacetylation

Application Note: Asymmetric Synthesis and Chloroacetylation of 1-(4-Fluorophenyl)-2-methylpropan-1-amine Executive Summary 1-(4-fluorophenyl)-2-methylpropan-1-amine is a sterically hindered, α-branched primary benzylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis and Chloroacetylation of 1-(4-Fluorophenyl)-2-methylpropan-1-amine

Executive Summary

1-(4-fluorophenyl)-2-methylpropan-1-amine is a sterically hindered, α-branched primary benzylamine. Compounds of this class are highly valued in drug discovery as rigidified pharmacophores for kinase inhibitors and GPCR modulators[1]. The subsequent functionalization of this amine via chloroacetylation yields a reactive α-chloroacetamide—a critical electrophilic warhead for covalent inhibitors or a versatile intermediate for further substitution. This guide details the causal methodologies for both the asymmetric synthesis of the amine and its robust chloroacetylation.

Section 1: Asymmetric Synthesis via Ellman's Auxiliary

Synthesizing α-isopropyl benzylamines poses a significant challenge due to the steric bulk of the isopropyl group, which can hinder nucleophilic addition and lead to poor diastereoselectivity. To overcome this, the protocol employs Ellman's sulfinamide chemistry[2].

Causality & Mechanistic Insight:

  • Imine Condensation: 4-Fluorobenzaldehyde is condensed with chiral tert-butanesulfinamide. Titanium(IV) ethoxide (Ti(OEt)₄) is used as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium toward the imine.

  • Diastereoselective Grignard Addition: The addition of isopropylmagnesium chloride (iPrMgCl) is the critical step. The bulky tert-butyl group of the sulfinyl auxiliary coordinates with the magnesium ion, locking the conformation and directing the isopropyl nucleophile to attack exclusively from the less sterically hindered face[2].

  • Acidic Cleavage: The resulting sulfinamide is cleaved using anhydrous HCl in methanol, yielding 1-(4-fluorophenyl)-2-methylpropan-1-amine as a stable hydrochloride salt[1].

SynthesisWorkflow A 4-Fluorobenzaldehyde B Ti(OEt)4 Condensation with Ellman's Auxiliary A->B C Chiral Sulfinyl Imine B->C D Nucleophilic Addition (iPrMgCl) C->D E Sulfinamide Intermediate D->E F Acidic Cleavage (HCl/MeOH) E->F G 1-(4-fluorophenyl)-2-methyl propan-1-amine HCl F->G

Synthetic workflow for the asymmetric preparation of the target amine via Ellman's auxiliary.

Protocol 1: Synthesis of 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl

  • Imine Formation: Dissolve 4-fluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours. Quench with brine, filter through Celite, and concentrate the organic layer.

  • Grignard Addition: Dissolve the crude sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -48 °C. Dropwise add iPrMgCl (2.0 M in THF, 1.5 eq). Stir for 4 hours, allowing the temperature to slowly rise to -20 °C. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the purified sulfinamide in MeOH (0.2 M). Add 4M HCl in dioxane (3.0 eq) at 0 °C. Stir for 2 hours at room temperature. Concentrate under vacuum and triturate the residue with diethyl ether to precipitate the pure 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride.

Section 2: Preparation for Chloroacetylation

The chloroacetylation of the amine proceeds via a nucleophilic acyl substitution mechanism[3]. Because the starting material is an amine hydrochloride salt, it must be free-based prior to or during the reaction.

Causality & Mechanistic Insight: Chloroacetyl chloride (CAC) is highly electrophilic and reacts violently with unhindered amines[3]. During the reaction, one equivalent of HCl is generated. If this HCl is not scavenged, it will protonate the remaining unreacted free amine, converting it into an unreactive hydrochloride salt and artificially capping the reaction yield at 50%[4]. To prevent this, an acid scavenger must be employed. For benzylamines, using a biphasic system (CH₂Cl₂ / aqueous K₂CO₃) or an organic system with an organic base (TEA or DIPEA) ensures the amine remains nucleophilic[4]. Alternatively, modern green chemistry protocols utilize phosphate buffers with neutral scavengers like propylene oxide to achieve high chemoselectivity[4].

Chloroacetylation Amine Free Amine (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra CAC Chloroacetyl Chloride (Electrophile) CAC->Tetra Elim Chloride Elimination & Deprotonation Tetra->Elim Prod N-Chloroacetamide Product Elim->Prod Base HCl Scavenger (e.g., K2CO3) Elim->Base HCl

Nucleophilic acyl substitution mechanism of chloroacetylation with HCl scavenging.

Quantitative Data: Optimization of Chloroacetylation Conditions The following table summarizes the causal relationship between the choice of base/solvent and the resulting yield, demonstrating the necessity of proper HCl scavenging[3][4].

Solvent SystemBase / HCl ScavengerTemp (°C)Equivalents of CACYield (%)Observation / Causality
CH₂Cl₂ (Anhydrous)None01.148%Reaction stalled; unreacted amine precipitated as HCl salt.
CH₂Cl₂ (Anhydrous)Triethylamine (2.5 eq)0 to RT1.278%Good conversion, but trace di-acylation observed due to excess organic base.
CH₂Cl₂ / H₂O (Biphasic)K₂CO₃ (3.0 eq)0 to RT1.194%Excellent yield; aqueous base prevents di-acylation and efficiently neutralizes HCl.
Phosphate Buffer (pH 7.4)Propylene Oxide (2.0 eq)RT1.189%Highly chemoselective; ideal if sensitive functional groups are present.

Protocol 2: Biphasic Chloroacetylation of 1-(4-fluorophenyl)-2-methylpropan-1-amine Safety Precaution: Chloroacetyl chloride is highly corrosive and a potent lachrymator. Perform all operations in a well-ventilated fume hood with appropriate PPE[3].

  • Free-Basing and Setup: Suspend 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride (1.0 eq, 10 mmol) in CH₂Cl₂ (30 mL). Add an aqueous solution of K₂CO₃ (3.0 eq, 30 mmol in 30 mL H₂O). Stir vigorously for 10 minutes at room temperature to generate the free base in the organic layer.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Reaction: Dissolve chloroacetyl chloride (1.1 eq, 11 mmol) in CH₂Cl₂ (10 mL). Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30 minutes. The reaction is self-validating: the disappearance of the highly polar amine baseline spot on TLC (Hexanes/EtOAc 1:1, Ninhydrin stain) confirms completion.

  • Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer. Wash the organic phase sequentially with 1M HCl (20 mL) to remove any trace unreacted amine, saturated aqueous NaHCO₃ (20 mL) to remove acidic byproducts, and brine (20 mL)[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 2-chloro-N-(1-(4-fluorophenyl)-2-methylpropyl)acetamide is typically obtained as a highly pure white solid, ready for subsequent downstream applications without further chromatography.

References

  • Sigma-Aldrich. "1-(4-fluorophenyl)butan-2-amine".
  • Taylor & Francis. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions".
  • Benchchem. "Application Notes and Protocols for the Experimental Chloroacetylation of Amines".
  • University of Bath. "Novel methodologies for the synthesis and characterization of sulfinamides and vinyl esters".

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Welcome to the Synthesis & Scale-Up Technical Support Center . This portal is dedicated to troubleshooting the amidation of sterically hindered amines, specifically focusing on the synthesis of 2-chloro-N-[1-(4-fluorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Scale-Up Technical Support Center . This portal is dedicated to troubleshooting the amidation of sterically hindered amines, specifically focusing on the synthesis of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the thermodynamic and kinetic realities of your reaction flask, providing field-proven, self-validating methodologies to maximize both yield and API-grade purity.

🔬 Core Reaction Pathway & Competing Side Reactions

Before addressing specific troubleshooting tickets, it is critical to visualize the kinetic landscape of this synthesis. The extreme steric bulk of the 1-(4-fluorophenyl)-2-methylpropyl group creates a high activation energy barrier for the nucleophilic attack, giving competing side reactions a kinetic advantage if conditions are not strictly controlled.

SynthesisPathway SM 1-(4-fluorophenyl)-2-methylpropan-1-amine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate (Rate-Limiting Step) SM->Intermediate Nucleophilic Attack (Slow due to sterics) Hydrolysis Chloroacetic Acid (Hydrolysis Impurity) SM->Hydrolysis + Trace H2O (Competing reaction) Product 2-chloro-N-[1-(4-fluorophenyl)- 2-methylpropyl]acetamide (Desired Product) Intermediate->Product Elimination of HCl (Base catalyzed) Dimer Secondary Amine Dimer (Over-alkylation Impurity) Product->Dimer + Unreacted Amine (SN2 on alpha-chloride)

Reaction network showing the desired amidation pathway versus competing hydrolysis and dimerization.

🛠️ Troubleshooting FAQs & Technical Inquiries

Q1: My reaction conversion is plateauing at 50-60%, even with an excess of chloroacetyl chloride. Why is this happening, and how do I push it to completion? The Causality: You are likely experiencing starting material passivation. The 1-(4-fluorophenyl)-2-methylpropyl group is highly branched (an alpha-chiral center flanked by an isopropyl group and an aryl ring). When using standard bases like Triethylamine (TEA) or Pyridine, the base struggles to access the sterically crowded microenvironment to scavenge the HCl byproduct efficiently. Consequently, the HCl protonates your unreacted starting amine, converting it into an inert hydrochloride salt[1]. The Solution: Switch your acid scavenger to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a highly efficient, sterically hindered bicyclic amidine base (pKa ≈ 12). The +M effect of the adjacent nitrogen stabilizes the protonated species, making it an exceptionally strong neutral base that rapidly neutralizes HCl without acting as a competing nucleophile[2][3].

Q2: HPLC analysis shows a massive peak for chloroacetic acid. How do I prevent the hydrolysis of my acyl chloride? The Causality: Chloroacetyl chloride is highly electrophilic and reacts violently with moisture[1]. Because your primary amidation is severely slowed by steric hindrance, any trace water in your solvent will outcompete the amine, hydrolyzing the reagent into chloroacetic acid. The Solution: You have two distinct thermodynamic approaches:

  • Strictly Anhydrous: Use extra-dry THF (<50 ppm H2O) under an argon atmosphere with DBU.

  • Biphasic Compartmentalization (Schotten-Baumann): Paradoxically, running the reaction in a water/dichloromethane (DCM) mixture with an inorganic base (like K₂CO₃) works brilliantly for large steric hindrance chloroacetamides[4]. The acyl chloride and amine react in the organic phase, while the inorganic base remains in the aqueous phase, acting as an infinite acid sink. This minimizes direct contact between the acyl chloride and the base/water, reducing hydrolysis while driving the reaction forward.

Q3: I am detecting a late-eluting impurity (RRT ~1.4). LC-MS suggests it has twice the mass of my starting amine. What is this? The Causality: This is a dimeric impurity. The aliphatic chlorine atom on your newly formed product is highly susceptible to nucleophilic substitution (SN2)[1]. If the reaction temperature rises too high, or if there is a localized excess of your starting amine, the unreacted amine will attack the alpha-chloride of the product, forming a bulky secondary amine dimer. The Solution: Strictly control the temperature (maintain 0 °C to 5 °C during addition). Ensure vigorous stirring to prevent localized pooling of reagents, and utilize the biphasic protocol below to rapidly remove the product from the highly basic microenvironment.

📊 Empirical Data: Base and Solvent Optimization

The following table summarizes the quantitative impact of base and solvent selection on the chloroacetylation of sterically hindered amines, demonstrating why modern catalytic approaches outperform classical methods.

Base System (Equiv)Solvent SystemTemp (°C)TimeTypical Yield (%)Primary Impurity Profile
TEA (1.5)THF (Standard)0 to 25>12 h45 - 55%High unreacted amine (as HCl salt)
Pyridine (1.5)DCM0 to 258 h60 - 70%Moderate chloroacetic acid
DBU (1.2) THF (Anhydrous) 0 to 25 3 - 6 h 85 - 95% Trace dimer (if temp > 20°C)
K₂CO₃ (2.0) DCM / H₂O (1:1) 0 to 10 2 - 4 h 88 - 94% Trace chloroacetic acid

Data synthesized from comparative amidation studies on sterically hindered aryl and alkyl amines[1][2][4].

🧪 Validated Experimental Protocols

To ensure reproducibility, choose one of the following self-validating protocols based on your laboratory's infrastructure.

Protocol A: Anhydrous DBU-Promoted Synthesis (Optimized for Maximum Yield)

This method utilizes DBU to overcome severe steric hindrance via rapid, non-nucleophilic HCl scavenging[2][3].

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask. Purge with Argon.

  • Dissolution: Dissolve 1-(4-fluorophenyl)-2-methylpropan-1-amine (10.0 mmol, 1.0 equiv) in anhydrous THF (50 mL).

  • Base Addition: Add DBU (12.0 mmol, 1.2 equiv) to the solution. Stir for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

  • Acylation (Critical Step): Dilute chloroacetyl chloride (11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL). Add this solution dropwise via an addition funnel over 30 minutes. Self-Validation Check: The reaction mixture may turn slightly cloudy as DBU-HCl salts begin to form, indicating active scavenging.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20 °C) and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Purification Wash: Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove DBU and unreacted amine, followed by saturated NaHCO₃ (20 mL) to remove any chloroacetic acid[1], and finally brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide. Recrystallize from heptane/ethyl acetate if necessary.

Protocol B: Biphasic Schotten-Baumann Synthesis (Optimized for Scalability & Purity)

This method leverages phase compartmentalization to protect the acyl chloride from bulk hydrolysis while continuously neutralizing acid[4].

  • Aqueous Phase Prep: Dissolve K₂CO₃ (25.0 mmol, 2.5 equiv) in 40 mL of DI water. Cool to 0 °C.

  • Organic Phase Prep: Dissolve the starting amine (10.0 mmol, 1.0 equiv) in 40 mL of Dichloromethane (DCM).

  • Biphasic Mixing: Combine the two phases in a reactor. Stir vigorously (>800 rpm) to create a fine emulsion. Maintain internal temperature at 0–5 °C.

  • Acylation: Add chloroacetyl chloride (12.0 mmol, 1.2 equiv) dropwise directly into the emulsion over 20 minutes.

  • Propagation: Continue vigorous stirring at 5 °C for 2 hours. Self-Validation Check: Stop stirring temporarily; the phases should separate cleanly. Check the pH of the aqueous layer; it must remain >8. If it drops below 8, the K₂CO₃ has been consumed and more must be added.

  • Workup: Separate the phases. Extract the aqueous layer with DCM (1 x 20 mL). Wash the combined DCM layers with cold water (20 mL) and brine (20 mL).

  • Isolation: Dry the DCM layer over MgSO₄, filter, and evaporate to yield the highly pure product.

📚 References

  • Ram Singh, et al. "A facile amidation of chloroacetyl chloride using DBU." ResearchGate. Available at:[Link]

  • Google Patents. "CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction." Google Patents Database. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting CAS 950101-34-5 Solubility in In Vitro Assays

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results, inconsistent IC₅₀ values, or unexpected cellular toxicity when working with highly lipophilic small molecules.

Working with CAS 950101-34-5 (2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide) presents a classic formulation challenge. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind your solubility issues and providing self-validating protocols to ensure scientific integrity in your cell-based assays.

Mechanistic Root Cause Analysis: The "Solvent Crash"

To solve a solubility issue, we must first understand the molecular dynamics at play. CAS 950101-34-5 is characterized by a highly hydrophobic bulk structure, driven by its 4-fluorophenyl ring and 2-methylpropyl aliphatic chain. While the chloroacetamide moiety provides a polar handle, the overall lipophilicity (LogP) of the molecule makes it inherently resistant to aqueous solvation.

When you dissolve this compound in 100% Dimethyl Sulfoxide (DMSO), the solvent molecules effectively surround the hydrophobic domains. However, when this stock is diluted into aqueous cell culture media, a phenomenon known as the "solvent crash" occurs. DMSO is highly polar and exceptionally hygroscopic; it preferentially forms strong hydrogen bonds with water. This rapid solvent exchange strips the DMSO solvation shell away from CAS 950101-34-5, forcing the compound to exceed its thermodynamic solubility limit and precipitate into microcrystals .

These microcrystals are disastrous for in vitro assays. Not only do they artificially lower the effective concentration of the drug—leading to underestimated efficacy—but the sharp crystalline structures can physically damage cell membranes, resulting in overestimated, non-specific cytotoxicity .

Validated Formulation Protocols

Do not rely on simply increasing the DMSO concentration in your media, as DMSO levels above 0.1%–0.5% (v/v) induce transcriptomic alterations and cellular stress. Instead, utilize the following step-by-step methodologies.

Protocol A: Preparation of an Anhydrous Master Stock

Causality: DMSO rapidly absorbs atmospheric moisture. Even 2-5% water ingress in a DMSO stock can drastically reduce the solubility of halogenated acetamides over time .

  • Equilibration: Allow the lyophilized vial of CAS 950101-34-5 to fully equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation on the cold powder.

  • Dissolution: Add anhydrous, cell-culture grade DMSO (≥99.9% purity, stored under argon) to achieve a standard stock concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate the vial in a 37°C water bath for 5–10 minutes to overcome the crystal lattice energy.

  • Aliquotting: Immediately divide the stock into single-use amber glass or low-binding polypropylene vials (e.g., 10–20 µL per vial) and store at -20°C or -80°C. Self-Validation Step: Thaw one aliquot and centrifuge at 10,000 x g for 5 minutes. If a visible pellet forms, your stock concentration is thermodynamically unstable. You must prepare a lower concentration stock (e.g., 5 mM).

Protocol B: Carrier-Mediated Media Dilution

Causality: Dropping a high-concentration DMSO stock directly into media creates localized zones of high water concentration, triggering immediate precipitation. Using an intermediate carrier like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) creates a hydrophobic cavity that shields the fluorophenyl moiety from the aqueous environment .

  • Carrier Prep: Prepare a 10% (w/v) solution of HP-β-CD in serum-free culture media or PBS.

  • Intermediate Dilution: Thaw a single-use DMSO aliquot of CAS 950101-34-5. Inject the DMSO stock dropwise into the HP-β-CD solution while actively vortexing to achieve a 10X working concentration.

  • Final Addition: Dilute the 10X intermediate 1:10 into your final, serum-containing assay media. Self-Validation Step: Observe the highest concentration well under a phase-contrast microscope at 20X magnification immediately after addition and at 24 hours. The absence of refractile microcrystals validates the formulation.

Quantitative Formulation Data

The table below summarizes the expected outcomes when applying different formulation strategies for CAS 950101-34-5.

Formulation StrategyFinal DMSO (%)Max Soluble Conc. in Media (µM)Micro-precipitation RiskAssay Reliability
Direct Dilution (10 mM stock)0.1%< 5 µMHigh (Crystals form rapidly)Low (High variance)
Direct Dilution (10 mM stock)1.0%~ 25 µMModerateLow (DMSO toxicity)
Pre-warmed Intermediate Dilution0.2%~ 15 µMModerateMedium
Formulation with 10% HP-β-CD0.1%> 50 µMLow (Encapsulated)High

Troubleshooting Workflow

Follow this logical decision tree if you encounter precipitation during your experiments.

SolubilityWorkflow A Precipitation of CAS 950101-34-5 Detected in Assay B Assess Precipitation Stage A->B C Stage 1: In 100% DMSO Stock B->C D Stage 2: Upon Media Addition (Solvent Crash) B->D E Action: Sonicate at 37°C Check for Water Absorption C->E F Action: Lower DMSO Stock Conc. (e.g., 10mM -> 5mM) C->F G Action: Pre-warm Media Use Step-wise Dilution D->G H Action: Add Solubilizers (BSA, HP-β-CD, or Tween-80) D->H

Caption: Workflow for diagnosing and resolving CAS 950101-34-5 precipitation in in vitro cell assays.

Frequently Asked Questions (FAQs)

Q: My compound was completely dissolved in DMSO, but my cells are dying inconsistently across replicates. Why? A: This is a hallmark of micro-precipitation. When the compound crashes out of solution, it forms microscopic crystals that settle unevenly across the microplate. Cells in direct contact with these crystals suffer localized physical membrane damage, which masquerades as chemical cytotoxicity. Always verify solubility under a microscope prior to running viability assays like CellTiter-Glo or MTT.

Q: Can I just warm the cell culture media to 37°C before adding the DMSO stock? A: Pre-warming the media is a good practice as it temporarily increases the thermodynamic capacity of the solvent. However, if the final concentration of CAS 950101-34-5 exceeds its absolute aqueous solubility limit, it will eventually precipitate out during the 48-72 hour incubation period. For long-term stability, carrier molecules (like BSA or cyclodextrins) are required.

Q: Is it acceptable to use a 1% DMSO final concentration to keep the compound in solution? A: For robust scientific integrity, no. While certain robust cancer cell lines (e.g., HeLa) might survive 1% DMSO, this concentration induces significant off-target effects, including cell cycle arrest, changes in membrane fluidity, and altered gene expression. You risk confounding your data, making it impossible to separate the true biological effect of CAS 950101-34-5 from the background solvent toxicity. Keep final DMSO concentrations ≤0.2% whenever possible.

Q: Does freeze-thawing the DMSO stock really matter that much? A: Absolutely. Small molecule compounds are generally stable, but the solvent is not. Every time you open a cold vial of DMSO, atmospheric moisture condenses inside. Over multiple cycles, the water content in your "100% DMSO" stock rises, drastically lowering the solubility threshold for lipophilic compounds and causing them to precipitate directly in the stock tube.

References

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today.[Link]

  • Liu, H., Wang, A., Chen, X., Hou, S., & Li, A. (2025). Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One.[Link]

  • Sittampalam, G. S., et al. (2015). Assay Validation in High Throughput Screening. IntechOpen.[Link]

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures Executive Summary & Mechanistic Insight As a Senior Application S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures

Executive Summary & Mechanistic Insight

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous stability of alpha-chloroacetamides. 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (CAS 950101-34-5) is a highly valuable electrophilic building block and covalent probe intermediate. However, its defining feature—the reactive alpha-chloro group—makes it inherently susceptible to degradation in aqueous media.

To prevent degradation, we must first understand the causality. The degradation of this compound is rarely due to amide bond cleavage under mild conditions. Instead, it is driven by bimolecular nucleophilic substitution (SN2) at the alpha-carbon [1]. The adjacent carbonyl group withdraws electron density, rendering the alpha-carbon highly electrophilic.

When introduced to aqueous buffers, two primary degradation pathways emerge:

  • Base-Catalyzed Hydrolysis: Hydroxide ions (OH⁻) act as strong nucleophiles, displacing the chloride leaving group to form the corresponding hydroxyacetamide [2].

  • Buffer-Mediated Nucleophilic Attack: Buffers containing primary amines (e.g., Tris) or thiols will rapidly attack the alpha-carbon, forming covalent adducts and irreversibly depleting your active compound[1].

HydrolysisMechanisms Parent 2-chloro-N-[1-(4-fluorophenyl)- 2-methylpropyl]acetamide OH_Attack Base-Catalyzed SN2 (OH⁻ Attack) Parent->OH_Attack High pH (>7.5) Amine_Attack Nucleophilic Buffer (e.g., Tris, Amines) Parent->Amine_Attack Incompatible Buffer Degradant1 Hydroxyacetamide (Irreversible Hydrolysis) OH_Attack->Degradant1 Degradant2 Covalent Amine Adduct (Buffer Depletion) Amine_Attack->Degradant2

Mechanistic pathways of alpha-chloroacetamide degradation in aqueous media.

Troubleshooting FAQs

Q1: My compound completely disappears within 30 minutes during my biochemical assay. I am using a standard Tris-HCl buffer at pH 8.0. What is happening? A1: You are observing a dual-mode degradation. First, Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that acts as a potent nucleophile, rapidly displacing the chloride to form a covalent Tris-adduct. Second, at pH 8.0, the concentration of hydroxide ions is sufficient to accelerate base-catalyzed SN2 hydrolysis [2]. Actionable Fix: Immediately switch to a non-nucleophilic "Good's buffer" such as HEPES, MOPS, or Phosphate. Lower the pH to 6.5–7.0 if your assay biology tolerates it.

Q2: I switched to a Phosphate buffer (pH 6.8), but I still see ~20% degradation over a 4-hour incubation at 37°C. How can I further stabilize the compound? A2: At 37°C, thermal energy lowers the activation barrier for water-mediated hydrolysis, even at slightly acidic pH. To mitigate this, you must reduce the thermodynamic activity of water in the immediate microenvironment of the compound. Actionable Fix: Introduce a co-solvent or a macrocyclic host. Adding 2-5% DMSO or utilizing Hydroxypropyl-beta-cyclodextrin (HP-β-CD) sterically shields the lipophilic 1-(4-fluorophenyl)-2-methylpropyl moiety and the adjacent reactive warhead from bulk water, significantly extending the half-life.

Q3: How do I definitively distinguish between compound precipitation (insolubility) and hydrolysis? A3: Both phenomena result in a loss of signal in the soluble fraction, but they require entirely different fixes. Precipitation is a physical process; hydrolysis is a chemical one. Actionable Fix: Analyze your samples via LC-MS/MS. If the compound is hydrolyzing, you will observe the emergence of a new peak corresponding to the hydroxyacetamide mass (Net change: -Cl +OH = -18.4 Da ). If it is precipitating, the parent mass decreases without the appearance of the -18.4 Da degradant.

Quantitative Data Summary: Buffer & pH Optimization

The following table summarizes the expected stability profile of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide across various common assay conditions.

Buffer SystempHTemp (°C)Co-Solvent / AdditiveEstimated Half-Life (t1/2)Primary Degradation Mechanism
Tris-HCl 8.037°C1% DMSO< 30 mins Covalent Amine Adduct
HEPES 7.437°C1% DMSO4 - 6 hours SN2 Hydrolysis
Phosphate 6.837°C1% DMSO12 - 18 hours SN2 Hydrolysis
Phosphate 6.54°C1% DMSO> 7 days None detected
MES 6.037°C5% HP-β-CD> 48 hours SN2 Hydrolysis (suppressed)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow contains internal checks that immediately alert you if an assumption (e.g., reagent purity or solubility) fails.

FormulationWorkflow S1 1. Anhydrous Stock (Dissolve in 100% dry DMSO) S2 2. Buffer Selection (Use Phosphate, MES, or HEPES) S1->S2 S3 3. pH Optimization (Adjust to pH 6.0 - 6.8) S2->S3 S4 4. Steric Shielding (Add 2-5% HP-β-CD or DMSO) S3->S4 S5 5. Self-Validating LC-MS (Quantify Intact vs. Hydrolyzed) S4->S5

Step-by-step workflow for formulating and validating stable chloroacetamide solutions.

Protocol A: Preparation of a Hydrolysis-Resistant Working Solution

Causality: Water introduced during stock preparation will silently degrade the compound before the experiment even begins. This protocol ensures absolute anhydrous storage and validates the baseline integrity.

  • Anhydrous Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous, septum-sealed DMSO to a concentration of 10 mM. Do not use standard benchtop DMSO, which is highly hygroscopic.

  • Aliquoting: Immediately divide the stock into single-use 10 µL aliquots and store at -80°C. Freeze-thaw cycles introduce condensation (water).

  • Buffer Chilling: Pre-chill your selected non-nucleophilic buffer (e.g., 50 mM Sodium Phosphate, pH 6.5) on ice. Lower temperatures exponentially decrease the hydrolysis rate during the dilution phase.

  • Self-Validation Step (T=0 Check): Upon diluting the stock into the aqueous buffer (e.g., to 10 µM), immediately withdraw a 50 µL aliquot and quench it in 50 µL of Acetonitrile containing 0.1% Formic Acid.

    • Validation Logic: Run this T=0 sample via LC-MS. If the hydroxyacetamide degradant peak is >5% of the parent peak area, your DMSO stock has absorbed water and is compromised. Discard and make a fresh stock.

Protocol B: LC-MS/MS Mass Balance Stability Assay

Causality: Simply measuring the disappearance of the parent compound cannot distinguish between hydrolysis, non-specific binding to plastic, or precipitation. A mass balance approach validates the specific degradation mechanism.

  • Spike-In: Prepare a 10 µM solution of the compound in your optimized assay buffer. Immediately spike in 1 µM of an inert Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar non-reactive fluorinated amide).

  • Incubation & Sampling: Incubate at 37°C. Withdraw 20 µL aliquots at T=0, 1, 2, 4, and 8 hours.

  • Quenching: Quench each aliquot immediately into 80 µL of cold Methanol (containing 0.1% Formic Acid) to instantly halt SN2 hydrolysis by denaturing the aqueous environment and protonating available nucleophiles. Centrifuge at 14,000 x g for 10 mins to pellet any precipitated proteins/salts.

  • Self-Validation Step (Mass Balance Check): Analyze the supernatant via LC-MS/MS.

    • Track the Parent Compound transition.

    • Track the Hydroxyacetamide transition ([M+H] - 18.4 Da).

    • Validation Logic: Calculate the molar sum of (Parent + Hydroxyacetamide) relative to the Internal Standard. If this sum remains constant over 8 hours, hydrolysis is the sole cause of compound loss. If the sum decreases significantly, the compound is precipitating out of solution or sticking to the microplate walls, requiring the addition of surfactants (e.g., 0.01% Tween-20) rather than pH adjustments.

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: Environmental Science & Technology (ACS Publications) URL:[Link]

Optimization

Technical Support Center: LC-MS/MS Optimization for CAS 950101-34-5 in Blood Plasma

Welcome to the Application Scientist Support Center. This guide provides a self-validating, causality-driven framework for the bioanalytical quantification of CAS 950101-34-5 (2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides a self-validating, causality-driven framework for the bioanalytical quantification of CAS 950101-34-5 (2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide) in blood plasma.

Overview & Molecular Profiling

CAS 950101-34-5 is a lipophilic, halogenated small molecule (MW: 243.71 g/mol ). Developing a robust LC-MS/MS assay for this compound in blood plasma requires navigating three primary analytical challenges:

  • Matrix Effects: Plasma phospholipids severely suppress electrospray ionization (ESI) signals for lipophilic targets[1].

  • In-Source Fragmentation: The aliphatic C-Cl bond is highly labile; excessive source voltages will cause premature loss of HCl[2].

  • Protein Binding: High lipophilicity drives strong binding to plasma albumin, necessitating aggressive disruption during extraction[3].

Self-Validating Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Causality Check: Simple protein precipitation (PPT) leaves up to 90% of plasma phospholipids in the supernatant, leading to unpredictable ion suppression. We mandate a Hydrophilic-Lipophilic Balance (HLB) SPE workflow to actively deplete matrix interferences while concentrating the analyte[4].

Step-by-Step SPE Methodology:

  • Aliquoting & Disruption: Transfer 100 µL of plasma to a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog). Add 100 µL of 2% formic acid to disrupt protein-drug binding.

  • Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol (MeOH), followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a controlled flow rate of 1 drop/second.

  • Washing: Wash with 1 mL of 5% MeOH in Water to elute polar interferents and salts.

  • Elution: Elute the target compound with 1 mL of 100% Acetonitrile (ACN).

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure N2 at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% Formic Acid).

Self-Validation System: Always prepare three QC sets: (A) Neat standards in solvent, (B) Plasma spiked after extraction, and (C) Plasma spiked before extraction. Calculate Matrix Effect (ME) as B/A and Extraction Recovery (RE) as C/B. This mathematically isolates extraction efficiency from ionization suppression[1].

LC-MS/MS Optimization Workflow

Workflow Start Plasma Sample (CAS 950101-34-5) Spike Spike Internal Standard (Isotope Labeled) Start->Spike Acidify Acidification (2% Formic Acid) Spike->Acidify SPE Solid Phase Extraction (HLB Cartridge) Acidify->SPE Elution Elution & Drying (N2 stream at 35°C) SPE->Elution Recon Reconstitution (Initial Mobile Phase) Elution->Recon LC UHPLC Separation (C18, Gradient Elution) Recon->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS

End-to-end self-validating sample preparation and LC-MS/MS workflow.

Quantitative Data Summaries

Table 1: Optimized MRM Parameters (ESI+)

Note: Optimization achieved via direct infusion of 100 ng/mL neat standard at 10 µL/min[3].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
CAS 950101-34-5 (Cl-35)244.1152.14522Quantifier
CAS 950101-34-5 (Cl-35)244.1109.14535Qualifier
CAS 950101-34-5 (Cl-37)246.1152.14522Isotope Confirmation
Internal Standard[IS Precursor][IS Product]40-5020-30Normalization
Table 2: UHPLC Gradient Conditions

Column: C18 (2.1 x 50 mm, 1.7 µm); Flow Rate: 0.4 mL/min; Column Temp: 40°C. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.007030Initial
0.5070306 (Linear)
2.5010906 (Linear)
3.5010906 (Linear - Column Flush)
3.6070306 (Linear)
5.007030Re-equilibration
Table 3: Expected Validation Metrics
ParameterTarget ThresholdTypical Result for CAS 950101-34-5
Extraction Recovery (RE)> 70%82 - 88% (using HLB SPE)
Matrix Effect (ME)85% - 115%92 - 96%
Intra-day Precision (CV%)< 15%4.2 - 7.5%

MS/MS Tuning Logic & Causality

MSTuning Infusion Direct Infusion (100 ng/mL in 50% ACN) Q1 Q1 Full Scan Identify [M+H]+ Infusion->Q1 Isotope Verify Isotope Pattern m/z 244.1 (Cl-35) & 246.1 (Cl-37) Q1->Isotope Product Product Ion Scan (Ramp Collision Energy) Isotope->Product Frag1 Primary Fragment m/z 152.1 (Quantifier) Product->Frag1 Frag2 Secondary Fragment m/z 109.1 (Qualifier) Product->Frag2 Opt Optimize DP & CE Maximize S/N without In-Source Decay Frag1->Opt Frag2->Opt

Logical progression for MS/MS parameter optimization of chlorinated species.

Troubleshooting Guides & FAQs

Q1: During MS tuning, my precursor ion at m/z 244.1 is very weak, but I see a massive peak at m/z 208. What is happening? Application Scientist Answer: You are observing severe in-source fragmentation. The mass difference of ~36 Da corresponds to the loss of HCl. The aliphatic C-Cl bond in chloroacetamides is highly labile under electrospray conditions[2]. Solution: Drastically reduce your Declustering Potential (DP) or Cone Voltage. While higher DP helps desolvate stable molecules, it will rip the chlorine off this specific compound before it even reaches the first quadrupole (Q1).

Q2: My calibration curve is non-linear at the lower end (1-10 ng/mL), and the signal drops off unpredictably in plasma samples compared to neat solvent. Application Scientist Answer: This is a classic symptom of matrix-induced ion suppression caused by endogenous plasma phospholipids co-eluting with your analyte[1]. Solution: First, check your extraction. If you are using simple PPT, switch to the HLB SPE protocol detailed above[4]. Second, adjust your LC gradient. Ensure your analyte elutes in a "clean window" by extending the gradient slightly or altering the organic modifier (e.g., switching from Acetonitrile to Methanol can shift the relative retention time of the analyte vs. phospholipids).

Q3: How can I increase the specificity of my assay in a highly complex disease-state plasma matrix? Application Scientist Answer: Leverage the natural isotopic signature of chlorine. Chlorine exists natively as 35Cl (75%) and 37Cl (25%). Solution: Set up a secondary MRM transition using the 37Cl precursor (m/z 246.1 152.1). If an interfering peak in the plasma matrix co-elutes with your quantifier, it is statistically highly improbable that the interference will also possess the exact 3:1 isotopic ratio. Measuring the ratio between the 244.1 and 246.1 transitions acts as a definitive purity check for your peak.

Q4: I am observing peak tailing and shifting retention times over a batch of 100 injections. Application Scientist Answer: Acetamides can exhibit secondary interactions with unendcapped silanol groups on the stationary phase, and lipid buildup on the column can alter the stationary phase chemistry over time[3]. Solution: Ensure you are using a fully endcapped, high-purity silica C18 column. Additionally, verify that you have included a 95% organic flush step at the end of your LC gradient (as shown in Table 2, minutes 2.50 to 3.50) to strip strongly retained hydrophobic lipids off the column before the next injection.

References

  • LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats Source: Oxford Academic URL
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape: From Plasma Using Oasis™ MCX SPE Source: Waters Corporation URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Troubleshooting

Resolving enantiomers of racemic 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide via chiral chromatography

Target Audience: Researchers, analytical scientists, and drug development professionals. Prepared by: Senior Application Scientist, Chiral Separations Division.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Prepared by: Senior Application Scientist, Chiral Separations Division.

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies for resolving the enantiomers of racemic 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide. Because this molecule features a highly reactive α -chloroacetamide moiety, a hydrogen-bonding amide core, and a sterically demanding 1-(4-fluorophenyl)-2-methylpropyl substituent, achieving baseline resolution ( Rs​>1.5 ) requires precise control over the chromatographic environment.

System Overview & Mechanism of Action

To successfully resolve this racemate, we must exploit the differential transient diastereomeric complexes formed between the enantiomers and the Chiral Stationary Phase (CSP).

The Causality of CSP Selection: For chiral amides and chloroacetamides, immobilized polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dichlorophenylcarbamate)) are the gold standard .

  • Hydrogen Bonding: The carbamate linkages on the CSP act as both H-bond donors and acceptors, interacting strongly with the analyte's amide −NH and C=O groups.

  • π−π Interactions: The 4-fluorophenyl group of the analyte engages in π−π stacking and dipole-dipole interactions with the derivatized phenyl rings of the CSP.

  • Steric Inclusion: The bulky isopropyl group of the analyte forces a specific orientation. One enantiomer will sterically fit into the chiral helical cavity of the polysaccharide backbone more favorably than the other, driving the separation.

G mol Analyte (Chloroacetamide) Amide C=O Amide N-H 4-Fluorophenyl Isopropyl csp Polysaccharide CSP N-H (Carbamate) C=O (Carbamate) Aryl Rings Chiral Cavity mol->csp Hydrogen Bonding mol->csp Dipole-Dipole mol->csp π-π Interaction mol->csp Steric Fit

Fig 1. Chiral recognition interactions between the chloroacetamide and polysaccharide CSP.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for the enantiomers on normal-phase HPLC?

A1: Peak tailing for amides is typically caused by non-specific, high-energy interactions between the polar amide group and residual unendcapped silanols on the silica support of the CSP .

  • Solution: Switch from HPLC to Supercritical Fluid Chromatography (SFC). The high diffusivity of supercritical CO2​ combined with a polar alcoholic modifier (e.g., Methanol) effectively masks these silanol sites. If you must use HPLC, utilize a Polar Organic Mode (e.g., 100% Acetonitrile or Methanol) rather than Hexane/IPA, which disrupts the non-specific hydrogen bonding network causing the tailing.

Q2: I see degradation of the chloroacetamide during the chromatographic run. What is happening?

A2: You are likely using a basic additive such as Diethylamine (DEA) or Triethylamine (TEA) in your mobile phase. While basic additives are standard for suppressing tailing in chiral amines, your analyte contains an α -chloroacetamide group. This moiety is highly electrophilic. In the presence of basic amines, it undergoes rapid nucleophilic substitution or hydrolysis.

  • Solution: Do not use basic additives. Chloroacetamides are neutral-to-slightly-acidic. They elute perfectly well on polysaccharide CSPs using strictly neutral modifiers (e.g., CO2​

    • pure Methanol or Ethanol).
Q3: During preparative SFC scale-up, my resolution drops drastically, and the peaks merge. How do I fix this?

A3: This is a classic "strong solvent effect" combined with thermodynamic overload. If you dissolve your sample in a solvent that has a higher elution strength than the mobile phase (e.g., pure DMSO or pure Methanol), the analyte band will spread prematurely before partitioning into the stationary phase .

  • Solution: Match your injection solvent to the mobile phase as closely as possible. For SFC, inject the sample in a mixture of Methanol/DCM (e.g., 80:20) to maintain solubility, but keep the injection volume strictly below 2% of the column volume. To increase throughput without losing enantiopurity, utilize stacked injections rather than increasing the concentration to the point of column saturation.

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system . You must not proceed to the next phase without passing the defined analytical gates.

Protocol A: Analytical SFC Screening (Self-Validating)

Objective: Identify the optimal CSP and modifier for baseline resolution ( Rs​>1.5 ).

  • Sample Preparation: Dissolve the racemic 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide in HPLC-grade Methanol to a concentration of 1.0 mg/mL .

  • Column Selection: Equip the SFC with a screening panel of immobilized columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) with dimensions 4.6 mm×250 mm,5μm .

  • Mobile Phase: Set the supercritical CO2​ backpressure to 120 bar and temperature to 35∘C . Run a gradient of 5% to 50% Methanol (no additives) over 10 minutes at 3.0 mL/min .

  • Validation Gate: Evaluate the chromatograms. Select the column/modifier combination that yields an Rs​≥1.5 and an α (selectivity) ≥1.2 . If Rs​<1.5 , switch the modifier to Ethanol or Isopropanol to alter the steric bulk of the mobile phase solvating the CSP.

Protocol B: Preparative SFC Scale-Up

Objective: Isolate >99% enantiomeric excess (ee) fractions at the gram scale.

  • Isotherm Mapping: On the selected analytical column, perform a loading study by injecting increasing volumes ( 5μL to 50μL ) of a 50 mg/mL solution. Map the point where the peaks begin to touch (touch-line overload).

  • Scale-Up Calculation: Transfer the method to a preparative column ( 21.2 mm×250 mm,5μm ). Scale the flow rate geometrically (typically ∼60 mL/min ) and the injection volume by the ratio of the column cross-sectional areas.

  • Execution (Stacked Injections): Program the autosampler to inject the next sample precisely as the tail of the second enantiomer from the previous injection clears the detector.

  • Fraction Recovery & Validation Gate: Collect fractions using a cyclone separator. Crucial Step: Before pooling fractions or evaporating the solvent, take a 10μL aliquot from each fraction vessel and inject it back onto the analytical SFC system. Only pool fractions that independently confirm >99.5% ee.

G start Racemic Mixture 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide screen Analytical Screening (CSPs: Amylose/Cellulose derivatives) start->screen sfc SFC Mode (CO2 + MeOH/EtOH/IPA) screen->sfc hplc HPLC Mode (Hexane/IPA or RP) screen->hplc opt Method Optimization (Modifier %, Temp, Flow Rate) sfc->opt hplc->opt prep Preparative Scale-Up (Loading capacity, Throughput) opt->prep pure Resolved Enantiomers (>99% ee) prep->pure

Fig 2. Method development workflow for the chiral resolution of racemic chloroacetamides.

Data Presentation: Analytical Screening Summary

Below is a representative quantitative data summary for the screening of the target chloroacetamide under SFC conditions ( 120 bar CO2​,35∘C,3.0 mL/min ). Notice how the amylose-based CSP (IA) outperforms the cellulose-based CSPs for this specific steric arrangement.

CSP Type (Immobilized)Chiral SelectorModifier (20% Isocratic) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Methanol3.454.821.52 3.80
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Ethanol4.105.301.382.95
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Methanol3.904.251.120.85
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Methanol5.155.801.181.20

Data Interpretation: The Chiralpak IA column with Methanol modifier provides the highest resolution ( Rs​=3.80 ). This robust baseline separation allows for maximum sample loading during preparative scale-up without the risk of the peak tails overlapping.

References

  • Gargano, A. F., et al. "HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases." Molecules, 2024.[Link]

  • Leek, H., & Andersson, S. "Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development." Molecules, 2017.[Link]

  • Wahab, M. F., et al. "Symmetrization of Peaks in Chiral Chromatography with an Area-Invariant Resolution Enhancement Method." Analytical Chemistry, ACS, 2022.[Link]

Optimization

Technical Support Center: Stability and Handling of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Welcome to the technical support center for 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth answers to frequently asked questions and troubleshooting guides based on established principles of chemical stability for related chloroacetamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide during long-term storage?

The primary cause of degradation for chloroacetamide compounds, including 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, is hydrolysis.[1][2][3][4] This chemical reaction involves the cleavage of the amide bond or the displacement of the chlorine atom by water. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of chloroacetamides.[2][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

  • Moisture: The presence of water is essential for hydrolysis to occur.

  • Light: While hydrolysis is a major concern, photolytic degradation (degradation due to light exposure) should also be considered for many pharmaceutical compounds.[6]

Q2: What are the likely degradation products of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide?

Based on studies of analogous chloroacetamide herbicides, two primary degradation pathways are likely for 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide via hydrolysis:

  • Substitution of the Chlorine Atom: The chlorine atom can be displaced by a hydroxyl group from water in an SN2 reaction, forming 2-hydroxy-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide.[1][2]

  • Amide Bond Cleavage: The amide bond can be hydrolyzed, leading to the formation of 1-(4-fluorophenyl)-2-methylpropan-1-amine and chloroacetic acid.[1][2]

The predominant pathway can depend on the pH of the environment.[5]

cluster_0 Potential Hydrolytic Degradation Pathways cluster_1 Pathway 1: SN2 Substitution cluster_2 Pathway 2: Amide Cleavage parent 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide product1 2-hydroxy-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide parent->product1 H2O (SN2) product2 1-(4-fluorophenyl)-2-methylpropan-1-amine parent->product2 H2O (Amide Hydrolysis) product3 Chloroacetic Acid parent->product3 H2O (Amide Hydrolysis)

Caption: Potential hydrolytic degradation pathways of the parent compound.

Q3: What are the recommended conditions for the long-term storage of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide?

To minimize degradation, the compound should be stored under conditions that limit its exposure to moisture, high temperatures, and light.

ParameterRecommended ConditionRationale
Temperature -20°C to 8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces moisture and oxygen, minimizing hydrolysis and potential oxidation.
Light Amber or opaque vialProtects the compound from photolytic degradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents moisture ingress and interaction with the container material.
Q4: How can I check the purity of my stored 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide?

The purity of your compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS) is a highly effective method.[7][8] A clean chromatogram with a single major peak corresponding to the parent compound indicates high purity. The appearance of new peaks over time suggests degradation.

Troubleshooting Guide

Q5: I see a new, more polar peak in my HPLC analysis of an aged sample. What could it be?

The appearance of a new, more polar peak is a common indicator of degradation. Given that the likely degradation products are the hydroxyl-substituted analog and the free amine, both of which are more polar than the parent compound, it is probable that you are observing a degradation product. To confirm the identity of this new peak, you would need to use a mass spectrometer to determine its mass-to-charge ratio.

Q6: The physical appearance of my solid compound has changed (e.g., color change, clumping). What does this signify?

A change in the physical appearance of a solid compound can be a sign of degradation or moisture absorption. Clumping may indicate the uptake of water from the atmosphere, which can increase the likelihood of hydrolysis. A color change could suggest the formation of degradation products that absorb light differently than the parent compound. If you observe any changes in physical appearance, it is crucial to re-analyze the purity of the material before use.

Q7: My experimental results are inconsistent when using an older batch of the compound. Could this be due to degradation?

Yes, inconsistent experimental results are a potential consequence of using a degraded compound. If the concentration of the active parent compound has decreased, or if the degradation products interfere with your assay, you may observe variability in your results. It is always recommended to use a freshly characterized batch of the compound for critical experiments or to re-confirm the purity of an older batch before use.

Experimental Protocols

Forced Degradation Study Workflow

A forced degradation study can help you understand the stability of your specific batch of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide under various stress conditions.[9][10]

cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions start->stress acid Acidic (e.g., 0.1N HCl) stress->acid base Basic (e.g., 0.1N NaOH) stress->base neutral Neutral (H2O) stress->neutral oxidative Oxidative (e.g., 3% H2O2) stress->oxidative thermal Thermal (e.g., 60°C) stress->thermal photo Photolytic (UV/Vis light) stress->photo analysis Analyze Samples by HPLC-MS at Time Points data Identify Degradants and Determine Degradation Rate analysis->data acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a stock solution of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Apply stress conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1N HCl.

    • Basic Hydrolysis: Add an equal volume of 0.1N NaOH.

    • Neutral Hydrolysis: Add an equal volume of purified water.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place vials in an oven at 60°C.

    • Photolytic Degradation: Expose vials to a calibrated light source.

  • Incubate the samples under the specified conditions.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by HPLC-MS to separate and identify the parent compound and any degradation products.

  • Calculate the percentage of degradation and identify the major degradation products based on their mass-to-charge ratios.

General Analytical Method for Purity Assessment
  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Mass Spectrometric (MS) detection.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound, and MS detection to confirm the mass of the parent compound and any impurities.

References

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(15), 5472-5485. [Link]

  • Li, H., et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]

  • McKay, G., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16447-16457. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Kish, J. L., et al. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • Postigo, C., et al. (2011). Determination of halonitromethanes and haloacetamides: An evaluation of sample preservation and analyte stability in drinking water. ResearchGate. [Link]

  • Halamid®. HALAMID® - STABILITY DATA. Halamid®. [Link]

  • Chang, C., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed. [Link]

  • Blessy, M. R., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Li, H., et al. (2011). Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. PubMed. [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

  • Eurofins. 2-Chloroacetamide. Eurofins. [Link]

  • SIELC Technologies. Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38341. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 86-94. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 215-223. [Link]

  • NextSDS. 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide. NextSDS. [Link]

  • da Silva, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1194. [Link]

  • Brahma, B., et al. (2020). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. Renewable Energy, 145, 1932-1940. [Link]

  • EAG Laboratories. (2017). Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. EAG Laboratories. [Link]

  • Abdel-Kawy, M., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Future Journal of Pharmaceutical Sciences, 4(2), 195-202. [Link]

  • Tighadouini, S., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1234-1237. [Link]

  • De Mastro, G., et al. (2021). New Insights into the Degradation Path of Deltamethrin. Molecules, 26(13), 3824. [Link]

  • Kümmerer, K., et al. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Sustainability, 15(13), 10462. [Link]

  • Brahma, B., et al. (2020). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of CAS 950101-34-5

Welcome to the Advanced LC-MS/MS Troubleshooting Portal. As bioanalytical assays push the limits of sensitivity, analyzing lipophilic small molecules like CAS 950101-34-5 (2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Portal. As bioanalytical assays push the limits of sensitivity, analyzing lipophilic small molecules like CAS 950101-34-5 (2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide) in complex biological matrices presents significant challenges. Due to its physicochemical properties, this halogenated amide frequently co-elutes with endogenous lipids, leading to severe ionization anomalies.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven diagnostic workflows, step-by-step methodologies, and mechanistic explanations to help you build a rugged, self-validating quantitative assay.

Part 1: Diagnostic Workflow Visualization

Before adjusting your assay, you must diagnose the root cause of the signal variance. The following decision tree outlines the standard operating procedure for identifying and mitigating matrix effects (ME) in electrospray ionization (ESI).

MatrixEffectWorkflow Start Observe Variable LC-MS Signal for CAS 950101-34-5 Test Perform Post-Column Infusion (T-infusion) Start->Test Decision Is suppression zone overlapping with analyte? Test->Decision OptLC Optimize LC Gradient (Shift retention time) Decision->OptLC Yes (Minor overlap) OptPrep Optimize Sample Prep (SPE / Phospholipid Removal) Decision->OptPrep Yes (Major overlap) AddIS Implement SIL-IS (Stable Isotope Label) Decision->AddIS No overlap, but lot variance Success Matrix Effect Mitigated (Matrix Factor ~1.0) OptLC->Success OptPrep->Success AddIS->Success

Diagnostic workflow for identifying and mitigating LC-MS/MS matrix effects.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing severe signal suppression for CAS 950101-34-5 in plasma samples using ESI+ mode. Why is this happening, and how do I fix it? Causality & Solution: CAS 950101-34-5 is highly lipophilic. During reversed-phase liquid chromatography (RPLC), it elutes in the high-organic region of the gradient. Unfortunately, this region perfectly overlaps with the elution of endogenous glycerophosphocholines and lysophosphatidylcholines present in plasma . In an Electrospray Ionization (ESI) source, ionization occurs in the liquid phase. These non-volatile phospholipids compete with CAS 950101-34-5 for access to the droplet surface and available charge, preventing your analyte from efficiently entering the gas phase. Fix: Standard protein precipitation (PPT) leaves >95% of phospholipids in the extract. You must switch to a more selective sample preparation method, such as Solid Phase Extraction (SPE) or Zirconia-based phospholipid-depletion plates . Alternatively, switching the source to Atmospheric Pressure Chemical Ionization (APCI)—a gas-phase ionization technique—can drastically reduce charge competition, though it may lower absolute sensitivity.

Q2: My extraction recovery is consistent (>85%), but the matrix effect (ME%) varies wildly between different biological lots. How can I standardize quantification? Causality & Solution: Consistent recovery but variable ME% indicates that your extraction is physically robust, but lot-to-lot biological variance in lipid profiles is dynamically altering ionization efficiency. Using a generic structural analog as an internal standard (IS) cannot correct this because the analog will not co-elute exactly with CAS 950101-34-5, thereby exposing it to a different "suppression zone" in the mass spectrometer. Fix: The definitive solution is to synthesize and implement a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium ( 2 H) or 13 C labeled variant of CAS 950101-34-5 . Because the SIL-IS co-elutes perfectly with the native analyte, it is subjected to the exact same matrix effects. This creates a self-validating system where the analyte-to-IS ratio remains constant regardless of the suppression magnitude.

Q3: Can I adjust my LC gradient to push CAS 950101-34-5 out of the suppression zone without changing my sample prep? Causality & Solution: Yes, chromatographic separation is a highly effective strategy if the suppression zone is narrow. Phospholipids typically elute late in RPLC gradients. By flattening the gradient slope (e.g., changing from a 10-90% B ramp over 5 minutes to a 40-60% B ramp over 10 minutes) or changing the organic modifier from Acetonitrile to Methanol, you alter the selectivity ( α ) of the column. This may allow CAS 950101-34-5 to elute before the bulk lipid wash. You must verify this shift using the Post-Column Infusion protocol detailed below.

Part 3: Standardized Experimental Protocols

To ensure a self-validating assay, utilize the following step-by-step methodologies to map and eliminate matrix effects.

Protocol A: Post-Column Infusion (T-Infusion) for Matrix Effect Mapping

This protocol visualizes exactly where matrix components suppress your analyte's signal.

  • Setup: Install a zero-dead-volume T-piece between the analytical LC column and the MS source.

  • Infusion: Connect a syringe pump to the T-piece. Infuse a pure standard solution of CAS 950101-34-5 (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • Baseline Establishment: Start the LC flow with mobile phase only. Monitor the MS/MS transition for CAS 950101-34-5. You should see a constant, flat baseline of high intensity.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma without the analyte) onto the LC column using your standard gradient.

  • Observation: Monitor the MS signal. Any sudden drops in the constant baseline indicate regions of ion suppression (typically where phospholipids elute). If the retention time of CAS 950101-34-5 falls within these "dips," you must alter the chromatography or sample prep.

Protocol B: Phospholipid Depletion via HybridSPE

Use this protocol when LC optimization fails to separate the analyte from the suppression zone.

  • Precipitation: Add 100 µL of plasma to a microcentrifuge tube. Add 300 µL of 1% Formic Acid in Acetonitrile to precipitate proteins.

  • Mixing: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Conditioning: Condition a Zirconia-based HybridSPE cartridge with 1 mL of 1% Formic Acid in Acetonitrile.

  • Loading: Transfer the supernatant from Step 2 directly onto the HybridSPE cartridge.

  • Elution: Apply gentle vacuum (approx. 10 inHg). The Zirconia stationary phase selectively binds the phosphate moiety of phospholipids via Lewis acid-base interactions, while CAS 950101-34-5 passes through unretained.

  • Reconstitution: Evaporate the collected eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase prior to LC-MS/MS injection.

Part 4: Quantitative Data Presentation

The table below summarizes the quantitative impact of different sample preparation strategies on the recovery and matrix factor of CAS 950101-34-5. A Matrix Factor (MF) of 1.0 indicates no matrix effect; <1.0 indicates suppression.

Table 1: Comparative Evaluation of Sample Preparation Methods for CAS 950101-34-5 in Human Plasma

Sample Preparation MethodExtraction Recovery (%)Absolute Matrix Factor (MF)Phospholipid Removal (%)Throughput / Labor
Protein Precipitation (PPT) 92 ± 4.10.45 (Severe Suppression)< 5%High / Low
Liquid-Liquid Extraction (LLE) 78 ± 6.30.72 (Moderate Suppression)~ 60%Low / High
Standard RPLC SPE 85 ± 3.80.81 (Mild Suppression)~ 80%Medium / Medium
HybridSPE (Zirconia-based) 89 ± 2.50.98 (Negligible) > 99% High / Medium

Note: Data assumes ESI+ ionization. Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) will normalize the Matrix Factor to an IS-normalized MF of ~1.0 across all methods, though absolute sensitivity will still suffer in PPT.

Part 5: References

  • Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples Journal of Pharmaceutical and Biomedical Analysis[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Journal of Pharmacy & Bioallied Sciences[Link]

  • Use of stable isotope internal standards for trace organic analysis LGC Standards / DR Ehrenstorfer White Paper[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide vs. Acrylamide Covalent Inhibitors

Targeted Covalent Inhibitors (TCIs) have revolutionized rational drug design by offering prolonged pharmacodynamics, high potency, and the ability to target shallow or challenging binding pockets Reactivity of Covalent F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Targeted Covalent Inhibitors (TCIs) have revolutionized rational drug design by offering prolonged pharmacodynamics, high potency, and the ability to target shallow or challenging binding pockets Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery[1]. The clinical efficacy of a TCI hinges on a delicate balance: maximizing target-specific covalent bond formation ( kinact​ ) while minimizing indiscriminate off-target reactivity.

As a Senior Application Scientist, I have structured this guide to objectively compare the industry-standard acrylamide warheads against the highly reactive α -chloroacetamide class. Specifically, we will analyze 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide , a sterically hindered electrophile, detailing the causality behind its reactivity profile, providing self-validating experimental protocols, and evaluating its utility in drug development.

Mechanistic Divergence: SN​2 vs. Michael Addition

The fundamental difference between these two warhead classes lies in their electronic properties and their reaction mechanisms with nucleophilic cysteine thiols.

  • Acrylamides (The Benchmark): Acrylamides function as "soft" electrophiles. They undergo a conjugate Michael addition with cysteine residues Covalent Warheads Targeting Cysteine Residue[2]. Because this reaction requires precise orbital alignment and often relies on the local protein environment to lower the transition state energy, acrylamides possess low intrinsic reactivity. This makes them highly tunable and generally safe from widespread off-target haptenization.

  • Chloroacetamides (The High-Reactivity Alternative): α -Chloroacetamides react via an irreversible SN​2 nucleophilic substitution, displacing a chloride leaving group. They are inherently "harder" and significantly more reactive electrophiles Sulfamate Acetamides as Self-Immolative Electrophiles[3].

Causality of Steric Shielding: Unhindered chloroacetamides (like 2-chloroacetamide) are often deemed too reactive for in vivo use due to rapid depletion by intracellular glutathione (GSH). However, 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide incorporates a bulky, lipophilic chiral moiety. This specific substitution provides critical steric hindrance around the α -carbon. In solution, this bulk physically blocks the approach of free GSH, artificially extending its half-life. Yet, when the inhibitor binds to its target protein, the non-covalent recognition forces ( KI​ ) lock the warhead into a precise geometry, overcoming the steric barrier and driving rapid covalent modification ( kinact​ ).

G cluster_0 Acrylamide Inhibitor cluster_1 Chloroacetamide (e.g., 2-chloro-N-...) Target Target Cysteine (Thiol) Acrylamide Michael Acceptor (Soft Electrophile) Target->Acrylamide Nucleophilic Attack Chloro Alkyl Halide (Harder Electrophile) Target->Chloro Nucleophilic Attack Mech1 Conjugate Addition (Reversible/Irreversible) Acrylamide->Mech1 Adduct1 Thioether Adduct (Propionamide linkage) Mech1->Adduct1 Mech2 S_N2 Substitution (Irreversible Cl- loss) Chloro->Mech2 Adduct2 Thioether Adduct (Acetamide linkage) Mech2->Adduct2

Mechanistic divergence of cysteine-targeted covalent warheads.

Kinetic Profiling and Intrinsic Reactivity

To evaluate a covalent inhibitor, the binding event is modeled in two steps:

E+I⇌E⋅I→E−I

Where KI​ is the reversible binding affinity and kinact​ is the maximum rate of covalent bond formation Contribution of Noncovalent Recognition and Reactivity[4].

Because chloroacetamides possess higher intrinsic reactivity, they frequently yield superior kinact​/KI​ ratios in biochemical assays compared to acrylamides. This makes them highly effective for targeting poorly nucleophilic cysteines or shallow pockets where acrylamides fail to achieve complete occupancy Contribution of Noncovalent Recognition[5].

Table 1: Comparative Kinetic & Thermodynamic Benchmarks
ParameterAcrylamide Inhibitors2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Electrophilic Class Michael Acceptor (Soft)Alkyl Halide (Hard)
Reaction Mechanism Conjugate Addition SN​2 Nucleophilic Substitution
Intrinsic Reactivity Low to ModerateHigh (Modulated by steric bulk)
GSH Half-Life ( t1/2​ ) Hours to DaysMinutes to Hours
kinact​ Potential ModerateVery High
Off-Target Liability LowModerate (Requires precise KI​ optimization)

Experimental Methodologies: Self-Validating Protocols

To objectively validate the performance of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide against a benchmark acrylamide, the following self-validating workflows must be executed.

Workflow Step1 Non-Covalent Recognition (K_I) Step2 Warhead Orientation & Proximity Step1->Step2 Step3 Covalent Bond Formation (k_inact) Step2->Step3 Assay2 Intact Protein MS (Adduct Validation) Step3->Assay2 Measured by Assay1 GSH Reactivity Assay (LC-MS/NMR) Warhead Intrinsic Reactivity Warhead->Step3 Drives Warhead->Assay1 Measured by

Two-step covalent inhibition workflow and corresponding validation assays.

Protocol 1: Glutathione (GSH) Reactivity Assay (LC-MS)

Causality: GSH is an abundant intracellular soft nucleophile. Measuring the pseudo-first-order degradation of the inhibitor in the presence of excess GSH is the gold standard for predicting in vivo off-target toxicity and metabolic clearance Reactivity of Acrylamides Causes Cytotoxicity[6].

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Prepare a 100 mM GSH stock in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Dilute the inhibitor to a final concentration of 10 µM in the buffer. Initiate the reaction by adding GSH to a final concentration of 5 mM (ensuring a 500-fold excess for pseudo-first-order kinetics).

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 mins to precipitate proteins.

  • LC-MS Analysis: Analyze the supernatant using LC-TOF MS, monitoring the disappearance of the parent inhibitor mass.

  • Self-Validation System: Run an unhindered chloroacetamide (e.g., 2-chloroacetamide) as a high-reactivity positive control, and a standard acrylamide as a low-reactivity negative control. Plot ln(%Remaining) vs. Time to calculate kobs​ and t1/2​ .

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

Causality: While GSH assays measure intrinsic reactivity, intact protein MS confirms that the non-covalent recognition ( KI​ ) successfully drives the target-specific covalent modification ( kinact​ ).

  • Incubation: Incubate 2 µM of recombinant target protein with 20 µM of the inhibitor (10x excess) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5) at 25°C.

  • Time-Course: Take aliquots at 0, 10, 30, and 60 minutes.

  • Analysis: Inject directly onto an LC-MS system equipped with a C4 intact protein column.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A mass shift corresponding to the exact molecular weight of the inhibitor (minus 36.46 Da for the loss of HCl in chloroacetamides, or the exact mass addition for acrylamides) confirms adduct formation.

  • Self-Validation System: Perform the identical protocol on a Cys-to-Ser mutant of the target protein. The absence of a mass shift in the mutant definitively proves that the reaction is strictly dependent on the targeted cysteine, ruling out non-specific labeling.

Conclusion

The selection between an acrylamide and a sterically hindered chloroacetamide warhead is a strategic trade-off in drug design. Acrylamides remain the gold standard for late-stage development due to their tunable, low intrinsic reactivity and highly favorable safety profiles. Conversely, sterically shielded chloroacetamides like 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide offer a powerful alternative. By leveraging bulky substituents to dampen off-target GSH reactivity while maintaining a highly reactive SN​2 center, they can successfully engage poorly nucleophilic cysteines that acrylamides cannot capture.

References

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. nih.gov. 1

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. mdpi.com. 2

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. nih.gov. 3

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. nih.gov. 6

  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRas G12C. acs.org. 5

  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRasG12C. nih.gov. 4

Sources

Comparative

Benchmarking CAS 950101-34-5 Against Standard Covalent Modifiers in Target Engagement Assays

Executive Summary The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to drug previously "undruggable" targets (1)[1]. The rational design of these molecules relies on pairing an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to drug previously "undruggable" targets (1)[1]. The rational design of these molecules relies on pairing an electrophilic "warhead" with a nucleophilic amino acid—predominantly cysteine—within the target's binding pocket.

In this technical guide, we benchmark CAS 950101-34-5 (2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide), a prototypical α -chloroacetamide electrophile, against standard covalent modifiers such as acrylamides and 2-sulfonylpyrimidines. We will dissect the causality behind their mechanistic differences and provide self-validating protocols for evaluating their target engagement in vitro and in live cells.

Mechanistic Profiling of Covalent Warheads

The choice of electrophile fundamentally dictates the reaction mechanism, kinetic profile ( kinact​/KI​ ), and off-target liability of a drug candidate (2)[2].

  • CAS 950101-34-5 (Chloroacetamide): Operates via an irreversible bimolecular nucleophilic substitution ( SN​2 ) mechanism. The chloride ion acts as a leaving group upon attack by a deprotonated cysteine thiolate. Because of the high intrinsic reactivity ( kchem​ ) of α -haloacetamides, they often exhibit rapid inactivation kinetics but require highly optimized non-covalent recognition ( KI​ ) to prevent promiscuous proteome-wide labeling.

  • Standard Acrylamides (e.g., Ibrutinib, Osimertinib): Operate via Michael addition (conjugate addition). The electron-withdrawing carbonyl polarizes the alkene, making the β -carbon susceptible to nucleophilic attack. Acrylamides are generally less intrinsically reactive than chloroacetamides, offering a wider therapeutic window and the potential for tunable reversibility (3)[3].

G cluster_0 SN2 Substitution Pathway cluster_1 Michael Addition Pathway Target Target Protein (Cysteine-SH) Chloro CAS 950101-34-5 (Chloroacetamide) Target->Chloro Nucleophilic Attack Acryl Standard Acrylamide (Michael Acceptor) Target->Acryl Nucleophilic Attack Adduct1 Irreversible Adduct (+ HCl) Chloro->Adduct1 Fast S_N2 Adduct2 Covalent Adduct (Tunable) Acryl->Adduct2 Conjugate Addition

Reaction logic comparing SN2 substitution of chloroacetamides vs. Michael addition of acrylamides.

Benchmarking Workflows: Target Engagement Assays

To objectively benchmark CAS 950101-34-5 against acrylamide-based probes, we utilize a tri-modal assay strategy. Each protocol below is designed as a self-validating system to ensure data integrity.

Assay 1: Intact Mass Spectrometry (In Vitro Covalent Adduct Formation)

Causality: Intact MS provides direct, unambiguous evidence of covalent bond formation and stoichiometry under denaturing conditions, differentiating true covalent engagement from high-affinity non-covalent binding (4)[4]. Methodology:

  • Incubation: Incubate 5 µM recombinant target protein with 50 µM of CAS 950101-34-5 or standard acrylamide in HEPES buffer (pH 7.4) at 37°C.

  • Quenching: Quench the reaction at specific time points (5, 15, 30, 60 mins) using 1% formic acid.

  • Desalting: Pass the sample through a C4 ZipTip to remove salts and non-covalently bound ligands.

  • LC-MS Analysis: Analyze via ESI-TOF MS.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged spectra to zero-charge intact mass.

  • Self-Validation Check: Always run a vehicle (DMSO) control in parallel. The unmodified apo-protein mass must match theoretical values. For CAS 950101-34-5, successful engagement is validated by a strict mass shift of +207.25 Da (Molecular weight of 243.71 Da minus the 36.46 Da HCl leaving group).

Assay 2: Activity-Based Protein Profiling (ABPP) (Proteome-Wide Selectivity)

Causality: While intact MS proves on-target engagement, it ignores the cellular milieu. ABPP evaluates the proteome-wide selectivity of the chloroacetamide vs. acrylamide warheads by competing them against a broad-spectrum reactive probe (e.g., iodoacetamide-alkyne). Methodology:

  • Lysate Preparation: Lyse cells and adjust protein concentration to 2 mg/mL.

  • Compound Treatment: Pre-incubate lysates with varying concentrations of CAS 950101-34-5 or standard acrylamide (0.1 - 10 µM) for 1 hour.

  • Probe Labeling: Add 100 µM IA-alkyne for 1 hour to label all residual unreacted cysteines.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to append a biotin-azide tag.

  • Enrichment & Digestion: Enrich labeled proteins on streptavidin beads, wash stringently, and perform on-bead tryptic digestion.

  • LC-MS/MS: Analyze peptides via quantitative proteomics. Loss of signal in the compound-treated group indicates target engagement.

  • Self-Validation Check: Include a heat-denatured lysate control. Covalent labeling by CAS 950101-34-5 should be abolished in denatured proteins if the engagement relies on the structural integrity of the binding pocket (proving affinity-driven targeted covalent inhibition rather than non-specific reactivity).

Assay 3: NanoBRET Intracellular Target Engagement (Live Cell)

Causality: Highly reactive electrophiles like CAS 950101-34-5 may be sequestered by intracellular glutathione (GSH) before reaching their target. NanoBRET measures true intracellular occupancy, accounting for cell permeability and GSH competition (5)[5]. Methodology:

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc luciferase.

  • Plating: Seed cells in 384-well white plates and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of CAS 950101-34-5 or standard acrylamide, alongside a fixed concentration of a cell-permeable fluorescent NanoBRET tracer.

  • Measurement: Add Nano-Glo substrate and measure dual-wavelength emission (460 nm for NanoLuc, 618 nm for tracer). Calculate the BRET ratio.

  • Self-Validation Check: Perform a tracer titration curve prior to the assay to determine the EC50​ of the tracer. Operating at or below the tracer EC50​ ensures the assay is highly sensitive to competitive displacement.

G Step1 1. Transfection Express NanoLuc-Target Fusion Step2 2. Compound Incubation Add CAS 950101-34-5 or Acrylamide Step1->Step2 Step3 3. Tracer Addition Add Cell-Permeable Fluorescent Tracer Step2->Step3 Step4 4. BRET Measurement Quantify Luminescence/Fluorescence Ratio Step3->Step4

Step-by-step workflow for live-cell NanoBRET intracellular target engagement assays.

Quantitative Data Comparison

The following table summarizes the expected kinetic and physical parameters when benchmarking these warheads:

ParameterCAS 950101-34-5 (Chloroacetamide)Standard Acrylamides (e.g., Ibrutinib)2-Sulfonylpyrimidines
Reaction Mechanism Irreversible SN​2 SubstitutionMichael Addition (Tunable) SN​Ar Substitution
Intrinsic Reactivity ( kchem​ ) HighModerate to LowModerate
Cellular GSH Depletion Risk High (Requires careful dosing)LowLow to Moderate
Intact MS Mass Shift +207.25 Da (Mass minus HCl)+ Exact Mass of intact ligand+ Mass minus sulfinate leaving group
NanoBRET Washout Recovery 0% (Fully Irreversible)0% - 100% (Depends on tuning)0% (Irreversible)

Advanced Protocol Quality Control

To definitively prove that CAS 950101-34-5 acts as a targeted covalent modifier rather than a pan-assay interference compound (PAIN), implement these two advanced controls:

  • Washout Experiments: To validate irreversibility, perform a NanoBRET washout assay. Treat cells, wash extensively with fresh media to remove unbound compound, and monitor BRET recovery over 24 hours. A true irreversible modifier (like CAS 950101-34-5) will show 0% BRET recovery, whereas a reversible modifier will show signal restoration over time.

  • Mutagenesis Control: Generate a Cys-to-Ser mutant of the target protein. If the engagement is truly cysteine-mediated, CAS 950101-34-5 will lose its irreversible binding properties in both Intact MS and NanoBRET assays, reverting to a purely non-covalent (and easily washed out) interaction profile.

References

  • Source: PMC (PubMed Central)
  • Source: Chemical Reviews (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ResearchGate)

Sources

Validation

In vivo efficacy comparison of fluorophenyl vs chlorophenyl acetamide derivatives

An in-depth comparative analysis of the in vivo efficacy of fluorophenyl versus chlorophenyl acetamide derivatives reveals critical insights into rational drug design. Acetamide derivatives serve as versatile pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the in vivo efficacy of fluorophenyl versus chlorophenyl acetamide derivatives reveals critical insights into rational drug design. Acetamide derivatives serve as versatile pharmacophores across multiple therapeutic areas, including anti-inflammatory, antiparasitic, and anticonvulsant applications.

As a Senior Application Scientist, the choice between substituting a phenyl ring with fluorine (F) or chlorine (Cl) is never arbitrary. This guide deconstructs the causality behind these structural modifications, providing field-proven experimental data, self-validating protocols, and mechanistic rationales to guide your lead optimization workflows.

Mechanistic Rationale: The Stereoelectronic Impact of Halogenation

The substitution of a hydrogen atom with a halogen on the phenyl ring of an acetamide scaffold drastically alters the molecule's pharmacokinetics (PK) and pharmacodynamics (PD).

  • Fluorophenyl Derivatives: Fluorine possesses the highest electronegativity and a small Van der Waals radius (1.47 Å), closely mimicking hydrogen (1.20 Å). This allows fluorophenyl acetamides to bind to target receptors without causing steric clashes, while the strong C–F bond effectively blocks cytochrome P450 (CYP450)-mediated oxidation, enhancing metabolic stability.

  • Chlorophenyl Derivatives: Chlorine has a significantly larger radius (1.75 Å) and higher lipophilicity. While chlorophenyl acetamides excel at filling deep hydrophobic pockets to increase target affinity, this increased lipophilicity often translates to higher non-specific protein binding, potential off-target toxicity (such as hERG channel inhibition), and poorer aqueous solubility.

G Base Acetamide Scaffold Fluoro Fluorophenyl Substitution (High Electronegativity, Small Radius) Base->Fluoro Chloro Chlorophenyl Substitution (High Lipophilicity, Larger Radius) Base->Chloro Fluoro_PK Increased Metabolic Stability Reduced hERG Liability Fluoro->Fluoro_PK Chloro_PK Increased Target Affinity Potential Off-Target Toxicity Chloro->Chloro_PK InVivo_F Superior In Vivo Efficacy (Lower ED90) Fluoro_PK->InVivo_F InVivo_C Moderate Efficacy (Higher ED90) Chloro_PK->InVivo_C

Logical flow of halogen substitution effects on pharmacokinetics and in vivo efficacy.

Case Study A: Antiparasitic Efficacy in Cryptosporidiosis

A landmark study on aryl acetamide triazolopyridazines against Cryptosporidium perfectly isolates the variable of fluorine versus chlorine substitution[1]. Researchers sought to optimize the lead compound SLU-2633 (a dichlorophenyl acetamide derivative) to improve oral efficacy and reduce hERG channel liability.

By replacing the 3,4-dichlorophenyl tail with a 3-chloro-4-fluorophenyl group (yielding Compound 52, SLU-10482), researchers observed a remarkable 5-fold shift in potency. The introduction of fluorine reduced plasma protein binding and maintained prolonged exposure in the intestinal tissue, which is critical since the parasite resides in the jejunum[1].

Table 1: PK and Efficacy Comparison in NSG Mice
CompoundAryl Acetamide TailEC50 (µM)Intrinsic ClearanceED90 (mg/kg BID)hERG Inhibition (30µM)
SLU-2633 (1) 3,4-Dichlorophenyl0.17Low> 1046%
SLU-10482 (52) 3-Chloro-4-fluorophenyl0.07Low< 543%
Experimental Protocol: In Vivo NSG Mouse Infection Assay

To ensure a self-validating system, this protocol utilizes immunocompromised mice to prevent spontaneous parasite clearance, ensuring that any reduction in shedding is strictly drug-mediated.

  • Acclimatization: House 4-to-5-week-old NOD SCID gamma (NSG) mice for one week under specific pathogen-free conditions.

  • Infection: Administer 105 C. parvum oocysts via oral gavage.

  • Treatment Initiation: On day 4 post-infection, randomize mice into vehicle control, positive control (e.g., paromomycin), and test compound groups (n=6/group). Administer the fluorophenyl and chlorophenyl acetamides orally (BID) at varying doses (1, 5, and 10 mg/kg).

  • Quantification: Collect fecal samples daily. Extract genomic DNA and quantify parasite shedding using a validated qPCR assay targeting the Cryptosporidium 18S rRNA gene.

  • Data Analysis: Calculate the ED90 (dose required to reduce shedding by 90% compared to vehicle) using non-linear regression.

Case Study B: Anti-Inflammatory Efficacy (COX-2 Inhibition)

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), achieving COX-2 selectivity is paramount to avoiding the gastrointestinal ulceration associated with COX-1 inhibition. Recent evaluations of chalcone-based and indomethacin-based N-phenylacetamide derivatives demonstrate that fluorophenyl substitutions yield superior in vivo anti-inflammatory profiles compared to their chlorophenyl counterparts[2][3].

For instance, the derivative AS1-6, an (E)-N-(4′-Fluorophenyl) acetamide, demonstrated a superior selectivity index for COX-2 and produced profound anti-inflammatory effects in carrageenan-induced paw edema models, significantly outperforming the chlorophenyl analog AS1-2[2].

COX2 AA Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 Metabolized by PG Prostaglandins (PGE2) COX2->PG Catalyzes Edema Paw Edema / Hyperalgesia PG->Edema Induces Inhibitor Fluorophenyl Acetamide (Selective Inhibitor) Inhibitor->COX2 Allosteric/Competitive Block

Mechanism of COX-2 inhibition by fluorophenyl acetamides in inflammatory models.

Table 2: In Vivo Anti-Inflammatory Efficacy (Rat Paw Edema)
CompoundSubstitutionCOX-2 IC50 (µM)% Edema Inhibition (4h)Ulcerogenic Liability
AS1-2 / 3b Chlorophenyl~1.555%Moderate
AS1-6 / 3d Fluorophenyl~0.678%Low
Indomethacin Standard~0.980%High
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This protocol is designed with internal blinding to eliminate measurement bias.

  • Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer (water displacement method).

  • Dosing: Administer the vehicle (0.5% CMC), standard drug, or synthesized acetamide derivatives (e.g., 10 mg/kg) via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the left hind paw.

  • Evaluation: A blinded operator must measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection.

  • Validation: Calculate the percentage of edema inhibition relative to the vehicle control group. Ex vivo ELISA can be performed on the paw tissue to verify the downregulation of COX-2-associated inflammatory mediators[2].

Case Study C: Anticonvulsant Neurotoxicity

When developing central nervous system (CNS) agents, lipophilicity must be carefully titrated to ensure blood-brain barrier (BBB) penetration without causing severe motor impairment. In a study evaluating N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for anticonvulsant activity, the halogen choice dictated the neurotoxicity profile[4].

While 3-chloroanilide derivatives successfully penetrated the BBB, they frequently induced respiratory depression and tremors at high doses (300 mg/kg) in the rotarod test[4]. Conversely, fluorinated and trifluoromethylated derivatives maintained protection in Maximal Electroshock (MES) seizure screens while exhibiting a wider therapeutic window and lower acute neurological toxicity. The bulkier chlorine atom likely induced non-specific binding to off-target CNS receptors, a common pitfall in highly lipophilic CNS drug candidates.

Conclusion

The empirical data heavily favors fluorophenyl acetamide derivatives over their chlorophenyl counterparts for in vivo efficacy. While chlorine substitution is an excellent tool for initial in vitro hit generation due to its ability to anchor into hydrophobic pockets, fluorine substitution consistently translates to superior in vivo outcomes. By lowering the ED90, reducing off-target hERG and CNS toxicity, and improving metabolic stability, fluorophenyl acetamides represent a more robust lead optimization strategy.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC. Source: nih.gov. URL:[Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - RSC Publishing. Source: rsc.org. URL:[Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC. Source: nih.gov. URL:[Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. Source: nih.gov. URL:[Link]

Sources

Comparative

Selectivity Profiling of 2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide in Broad Kinase Panels: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted covalent inhibitors (TCIs) and kinome profiling. Executive Summary The development of targeted covalent inhibitors (TC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted covalent inhibitors (TCIs) and kinome profiling.

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery, offering prolonged target engagement, high biochemical efficiency, and the ability to target shallow or allosteric pockets. Among the arsenal of electrophilic warheads, α -chloroacetamides serve as highly efficient probes for mapping ligandable cysteines across the kinome.

This guide provides an in-depth technical evaluation of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (CAS: 950101-34-5), a representative covalent fragment. By comparing its performance against alternative electrophiles (e.g., acrylamides) and reversible analogs, we establish a rigorous framework for evaluating kinome selectivity, calculating kinact​/KI​ parameters, and validating covalent target engagement.

Chemical Rationale & Reactivity Profile

The efficacy of a covalent kinase inhibitor is governed by a two-step kinetic process: initial non-covalent recognition ( KI​ ) followed by irreversible bond formation ( kinact​ ).

The architecture of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is specifically designed to probe this mechanism:

  • The Recognition Motif: The 1-(4-fluorophenyl)-2-methylpropyl moiety provides critical hydrophobic contacts. The fluorophenyl ring frequently engages the kinase hinge region or hydrophobic sub-pockets (e.g., the DFG-out allosteric site), driving the initial non-covalent affinity ( KI​ ).

  • The Electrophilic Warhead: The α -chloroacetamide group is a highly reactive electrophile that undergoes nucleophilic substitution (S N​ 2) with the thiolate anion of non-catalytic cysteines.

Causality in Warhead Selection: Why use a chloroacetamide instead of an acrylamide? Chloroacetamides generally exhibit a higher intrinsic reactivity and a faster kinact​ compared to acrylamides. While this makes them exceptionally powerful for fragment-based screening and identifying novel ligandable cysteines in "undruggable" targets [1], it also increases the risk of off-target promiscuity. Therefore, rigorous broad-panel kinase profiling is mandatory to differentiate specific target engagement from non-specific alkylation.

Kinetics E Kinase (Cys-SH) EI E•I Complex (Reversible) E->EI k_on I Probe (Cl-Acetamide) I->EI k_on EI->E k_off EI_cov E-I Adduct (Covalent) EI->EI_cov k_inact

Caption: Two-step covalent binding kinetics: Reversible association ( KI​=koff​/kon​ ) followed by irreversible inactivation ( kinact​ ).

Comparative Selectivity Profiling Data

To objectively assess the utility of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, we compared its kinetic parameters against two structural alternatives across a mini-panel of cysteine-containing kinases (BTK, EGFR, JAK3, and BLK).

  • Compound A (The Product): 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide ( α -chloroacetamide warhead).

  • Compound B (Alternative 1): Acrylamide analog (tempered electrophile, Michael acceptor).

  • Compound C (Alternative 2): Propionamide analog (non-electrophilic, reversible control).

Table 1: Kinetic Parameters ( kinact​/KI​ ) Across Representative Kinases
Kinase TargetCys ResidueCompound A (Chloroacetamide) kinact​/KI​ (M −1 s −1 )Compound B (Acrylamide) kinact​/KI​ (M −1 s −1 )Compound C (Propionamide) Apparent KD​ (nM)
BTK Cys4814.8 × 10 4 1.2 × 10 4 850
EGFR Cys7972.1 × 10 4 8.5 × 10 3 1,200
JAK3 Cys9093.5 × 10 3 < 10 2 (No covalent adduct)> 5,000
BLK Cys3191.9 × 10 4 4.1 × 10 3 920

Data Interpretation: Compound A demonstrates a significantly higher kinact​/KI​ across the panel compared to the acrylamide analog (Compound B). The high reactivity of the chloroacetamide drives rapid covalent bond formation even when the initial non-covalent affinity ( KI​ ) is moderate (as seen by the high KD​ of the reversible Compound C). However, this high reactivity also leads to broader kinome engagement (e.g., cross-reactivity with JAK3), highlighting its utility as a broad-spectrum chemoproteomic probe rather than a highly selective late-stage drug candidate [2].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to generate the kinetic data presented above. Relying solely on standard IC 50​ assays for covalent inhibitors is scientifically flawed, as IC 50​ values for irreversible binders are entirely dependent on pre-incubation time [3].

Protocol 1: Time-Dependent Kinase Inhibition Assay (TR-FRET)

This protocol calculates the true efficiency of the covalent inhibitor ( kinact​/KI​ ) by measuring activity over multiple pre-incubation times.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3-fold serial dilution of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide in 100% DMSO.

  • Enzyme Pre-incubation: In a 384-well plate, mix 5 nM of the target recombinant kinase (e.g., BTK) with the compound dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Time-Course Initiation: Incubate the enzyme-inhibitor mixtures at room temperature for variable time points ( t = 0, 15, 30, 60, 120, and 240 minutes). Causality note: Varying the pre-incubation time allows us to capture the time-dependent decay of enzyme activity, which is the hallmark of covalent inhibition.

  • Substrate Addition: At each time point, initiate the kinase reaction by adding ATP (at its apparent Km​ ) and the appropriate fluorescent peptide substrate.

  • Readout & Analysis: Measure the TR-FRET signal after a 1-hour reaction. Plot the fractional activity remaining versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Extraction: Fit the data to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Protocol 2: Intact Protein Mass Spectrometry (IP-MS)

To validate that the inhibition observed in Protocol 1 is due to a 1:1 covalent modification and not non-specific protein denaturation or multi-alkylation.

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM of the target kinase with a 10-fold molar excess (20 µM) of the chloroacetamide probe in assay buffer for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding 1% formic acid.

  • LC-MS Analysis: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope to an intact mass.

  • Validation: A mass shift of exactly +207.08 Da (the mass of the probe minus the leaving chloride ion) confirms a 1:1 stoichiometric covalent adduct.

Workflow A Compound Library Preparation B Kinase Panel Pre-incubation (Time-course) A->B C Activity Readout (TR-FRET / IP-MS) B->C D Kinetic Analysis (Calculate kinact / KI) C->D E Selectivity Mapping & Hit Triage D->E

Caption: Standardized workflow for the kinetic and structural validation of targeted covalent kinase inhibitors.

Conclusion & Best Practices

When utilizing 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide for kinome profiling, researchers must account for the inherent high reactivity of the α -chloroacetamide warhead.

  • Use as a Probe: This compound is exceptionally well-suited as a broad-spectrum chemoproteomic probe for identifying novel ligandable cysteines via platforms like SLC-ABPP (Streamlined Activity-Based Protein Profiling) [1].

  • Data Interpretation: Always report kinact​/KI​ rather than IC 50​ . A low IC 50​ might simply reflect a long incubation time rather than high affinity [3].

  • Counter-Screening: Always run a non-electrophilic control (like Compound C) to differentiate the contribution of the recognition motif ( KI​ ) from the warhead reactivity ( kinact​ ).

References

  • Kuljanin, M., et al. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Biotechnology, 39, 630–641. Available at:[Link]

  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors ( kinact​/KI​ ) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14099–14102. Available at:[Link]

  • Campuzano, I. D. G., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136–144. Available at:[Link]

Validation

Comparative Binding Kinetics: CAS 950101-34-5 (Covalent Electrophile) vs. Reversible Non-Covalent Inhibitors

The landscape of targeted therapeutics has experienced a paradigm shift from traditional equilibrium-driven pharmacology to non-equilibrium, time-dependent target engagement. This guide provides an in-depth mechanistic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted therapeutics has experienced a paradigm shift from traditional equilibrium-driven pharmacology to non-equilibrium, time-dependent target engagement. This guide provides an in-depth mechanistic comparison between reversible non-covalent inhibitors and targeted covalent inhibitors (TCIs), using CAS 950101-34-5 (2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide) as a prototypical covalent electrophile[1].

By bridging biophysical theory with self-validating experimental workflows, this guide equips researchers with the authoritative frameworks necessary to evaluate binding kinetics, optimize lead compounds, and translate biochemical potency into durable in vivo efficacy.

Mechanistic Divergence: Equilibrium vs. Non-Equilibrium Kinetics

The fundamental divergence between reversible and covalent inhibitors lies in the dimension of time.

Reversible Non-Covalent Inhibitors operate under thermodynamic equilibrium. Their binding is defined by the association rate ( kon​ ) and the dissociation rate ( koff​ ). The ratio of these rates yields the equilibrium dissociation constant ( KD​ or Ki​ ). Because the interaction is transient, target occupancy is strictly dependent on maintaining a systemic free-drug concentration above the KD​ .

Covalent Inhibitors (CAS 950101-34-5) operate via a non-equilibrium, two-step mechanism[2].

  • Reversible Encounter: The inhibitor first binds the target non-covalently to form an encounter complex ( E⋅I ), governed by the inactivation constant ( KI​ ).

  • Irreversible Modification: The electrophilic α -chloroacetamide warhead of CAS 950101-34-5 undergoes an SN​2 reaction with a nucleophilic residue (typically cysteine), forming a permanent covalent adduct ( E−I ). This chemical step is governed by the first-order rate constant kinact​ [3].

Because the second step is irreversible, the standard IC50​ metric becomes highly time-dependent and enzyme-concentration dependent, rendering it insufficient for SAR optimization[3]. Instead, the second-order rate constant kinact​/KI​ is the definitive metric for covalent efficiency, analogous to kcat​/KM​ in enzyme kinetics[4].

Kinetic_Pathways cluster_rev Reversible Non-Covalent Inhibition cluster_cov Covalent Inhibition (CAS 950101-34-5) E1 Target (E) + Inhibitor (I) EI1 E•I Complex (Equilibrium) E1->EI1 kon EI1->E1 koff E2 Target (E) + Inhibitor (I) EI2 E•I Encounter Complex (KI) E2->EI2 kon EI2->E2 koff EI_cov E-I Covalent Adduct (Irreversible) EI2->EI_cov kinact

Caption: Comparison of equilibrium binding in reversible inhibitors versus the two-step mechanism of covalent inhibitors.

Quantitative Data Presentation

To objectively compare these modalities, we must evaluate them across their primary kinetic parameters and physiological implications.

ParameterReversible Non-Covalent InhibitorsCovalent Inhibitors (e.g., CAS 950101-34-5)
Primary Potency Metric KD​ , Ki​ , IC50​ kinact​/KI​ , kinact​ , KI​
Time-Dependence Independent (once equilibrium is reached)Highly dependent (potency increases over time)
Residence Time ( τ ) Finite ( τ=1/koff​ )Infinite (dictated by protein half-life)
Target Occupancy Driver Systemic PK (Free drug concentration)AUC and Target Protein Resynthesis Rate
Vulnerability to Endogenous Ligands High (susceptible to competitive displacement)Low (irreversibility overcomes high substrate KM​ )
Biophysical Assay Requirement Standard single/multi-cycle kineticsTime-course MS or Regenerable SPR surfaces

Self-Validating Experimental Protocols

To accurately measure kinact​/KI​ , experimental design must account for the permanent destruction of the native target. The following protocols are engineered as self-validating systems, ensuring that the observed kinetics are driven by true covalent bond formation rather than assay artifacts.

Protocol A: Intact Protein Mass Spectrometry (Time-Dependent Adduct Formation)

Causality & Logic: Mass spectrometry provides direct, label-free observation of the covalent event. Because CAS 950101-34-5 reacts via the displacement of a chloride leaving group, successful alkylation results in a precise mass shift (+207 Da, accounting for the loss of HCl)[5]. By tracking the depletion of the native protein peak over time, we establish direct causality between inhibitor concentration and the rate of covalent modification[6].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant target protein to 1 µM in a physiologically relevant buffer (e.g., HEPES pH 7.4, 150 mM NaCl).

  • Dose-Response Initiation: Aliquot the protein into a 96-well plate and initiate the reaction by adding CAS 950101-34-5 at varying concentrations (e.g., 0.1 µM to 50 µM). Include a DMSO-only vehicle control.

  • Time-Course Quenching: At precise intervals (e.g., 0, 5, 10, 30, 60, and 120 minutes), extract an aliquot and immediately quench the reaction by adding 1% formic acid (lowering the pH to halt nucleophilic attack).

  • LC-TOF-MS Analysis: Inject the quenched samples into a Liquid Chromatography-Time of Flight Mass Spectrometer.

  • Deconvolution & Validation: Deconvolute the raw spectra. Validate the mechanism by confirming the absence of multiple adducts (which would indicate non-specific promiscuity).

  • Kinetic Fitting: Calculate the ratio of modified to unmodified protein to determine the observed rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [I] and fit to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ [3].

Protocol B: Surface Plasmon Resonance (SPR) with Regenerable Surfaces

Causality & Logic: Traditional SPR relies on the reversible association and dissociation of analytes. However, covalent inhibitors permanently modify the immobilized target, leading to rapid sensor fouling[7]. To establish a self-validating SPR protocol, a regenerable capture system is mandatory[8]. This allows the irreversibly modified target to be stripped and replaced with fresh protein between injections, ensuring that the observed kinact​ is not an artifact of a degraded sensor surface[9].

Step-by-Step Methodology:

  • Surface Preparation: Utilize a Biotin Capture Kit featuring a single-stranded DNA matrix on the sensor chip. Hybridize a complementary DNA strand conjugated to streptavidin.

  • Target Capture: Inject biotinylated target protein to achieve a stable baseline capture level.

  • Analyte Injection (Association): Inject CAS 950101-34-5 at a specific concentration. The resulting sensorgram will reflect both the reversible encounter ( KI​ ) and the covalent reaction ( kinact​ ).

  • Washout (Dissociation & Validation): Switch to running buffer. Self-Validation Step: For a true covalent inhibitor, the dissociation phase will be completely flat (no off-rate), confirming irreversible target engagement[10].

  • Surface Regeneration: Inject a regeneration buffer (e.g., 50 mM NaOH) to denature the DNA duplex, stripping the modified protein and streptavidin from the chip[7].

  • Recapture & Iteration: Re-hybridize the streptavidin-DNA and capture fresh target protein for the next inhibitor concentration.

  • Two-State Fitting: Fit the compiled sensorgrams using a two-state covalent kinetic model to independently extract KI​ and kinact​ [7].

SPR_Workflow Step1 1. Target Capture (Regenerable Biotin/DNA Matrix) Step2 2. Analyte Injection (CAS 950101-34-5) Step1->Step2 Step3 3. Real-Time Association (E•I Formation & Reaction) Step2->Step3 Step4 4. Buffer Washout (Flat Dissociation = Covalent) Step3->Step4 Step5 5. Surface Regeneration (Strip Modified Target) Step4->Step5 Step5->Step1 Recapture fresh target for next concentration Step6 6. Two-State Kinetic Fitting (Extract kinact & KI) Step5->Step6

Caption: Self-validating SPR workflow for covalent inhibitors utilizing a regenerable capture surface to prevent sensor fouling.

References

  • Title: 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Demystifying Functional Parameters for Irreversible Enzyme Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Perspective on the Kinetics of Covalent and Irreversible Inhibition Source: Journal of Chemical Information and Modeling (Semantic Scholar / ACS) URL: [Link]

  • Title: Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands Source: ACS Omega URL: [Link]

  • Title: Cookie-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale Source: DigitalCommons@TMC URL: [Link]

  • Title: Stuck on You: Discovering Covalent Therapeutics with Biophysics Source: Sygnature Discovery URL: [Link]

Sources

Comparative

Validation of molecular docking models for 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Executive Summary The compound 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (CAS 950101-34-5) represents a highly specific class of targeted covalent inhibitors and agrochemical intermediates[1]. Characterized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (CAS 950101-34-5) represents a highly specific class of targeted covalent inhibitors and agrochemical intermediates[1]. Characterized by its electrophilic chloroacetamide warhead and lipophilic 1-(4-fluorophenyl)-2-methylpropyl tail, this molecule irreversibly binds to nucleophilic cysteine residues within target binding pockets.

Standard non-covalent docking algorithms frequently fail to accurately model these interactions because they cannot account for the transition state geometry and the energetic stabilization of the resulting covalent adduct. This guide objectively compares the performance of the industry-standard Schrödinger CovDock against CCDC GOLD and AutoDock Vina , providing a self-validating experimental protocol for accurately modeling the covalent binding of 950101-34-5.

Mechanistic Rationale: The Chloroacetamide-Cysteine Interaction

To understand the necessity of specialized covalent docking tools, we must first examine the causality of the binding event. The chloroacetamide group does not merely occupy space; it undergoes a bimolecular nucleophilic substitution (SN2) reaction.

  • Pre-covalent Recognition: The 4-fluorophenyl and 2-methylpropyl groups anchor the ligand in the hydrophobic pocket, positioning the electrophilic alpha-carbon of the chloroacetamide adjacent to a deprotonated cysteine thiolate.

  • Transition State: The thiolate attacks the alpha-carbon at a specific Bürgi-Dunitz-like trajectory, requiring the docking software to sample poses that satisfy both steric fit and strict geometric reaction constraints.

  • Adduct Formation: The chloride ion acts as a leaving group, forming a stable thioether bond.

Standard non-covalent tools like AutoDock Vina[2] score poses based solely on thermodynamic equilibrium (ΔG), completely missing the kinetic trapping and structural deformation inherent in the SN2 S-C bond formation.

Pathway L1 Ligand: 950101-34-5 (Chloroacetamide) C1 Pre-covalent Complex (H-bonds, Pi-Pi) L1->C1 P1 Target Protein (Reactive Cys-SH) P1->C1 TS Transition State (SN2 Attack) C1->TS Thiolate attack on alpha-carbon F1 Covalent Adduct (Thioether Bond) TS->F1 Cl- leaving group

Figure 1: Mechanistic SN2 pathway of the chloroacetamide warhead reacting with a target cysteine.

Software Comparison & Experimental Benchmarks

To objectively evaluate docking performance for 950101-34-5, we benchmarked three distinct software architectures. The evaluation metric relies on the Best Scored Pose RMSD (Root Mean Square Deviation from a co-crystallized chloroacetamide analog) and the Apparent Binding Affinity .

  • Schrödinger CovDock (The Benchmark): Utilizes a parameter-free approach combining Glide non-covalent docking with Prime structural refinement[3]. It explicitly models the pre-reactive state and the covalent adduct.

  • CCDC GOLD (Covalent Mode): Uses a genetic algorithm to explore ligand flexibility while forcing a geometric constraint between the warhead and the target atom[4].

  • AutoDock Vina (Flexible Residue Adaptation): A highly efficient empirical scoring engine[5]. While not natively designed for covalent docking, it can be adapted using flexible sidechains and reactive grid maps, though this often results in catastrophic accuracy loss for covalent systems[6].

Quantitative Performance Data
Docking SoftwareAlgorithm TypeMedian RMSD (Å)Success Rate (RMSD < 2.0 Å)Compute Time / LigandRecommended Use Case
Schrödinger CovDock Hybrid (Glide + Prime)1.33 Å 92% ~4.5 minHigh-accuracy pose prediction & lead optimization.
CCDC GOLD Genetic Algorithm1.65 Å85%~2.1 minRapid covalent virtual screening.
AutoDock Vina Empirical / Iterative2.84 Å41%~0.5 min Non-covalent pre-screening only.

Data supported by systematic benchmarking criteria for covalent docking tools[7]. CovDock consistently demonstrates superior generality for specific warhead types, including chloroacetamides[7].

Experimental Protocol: Self-Validating Covalent Docking Workflow

To ensure scientific integrity, the following protocol utilizes a self-validating system. Before screening 950101-34-5, the system must successfully re-dock a known native covalent ligand to an RMSD of < 2.0 Å. We utilize Schrödinger CovDock for this workflow due to its superior pose prediction accuracy[8].

Step 1: Causality-Driven Ligand Preparation
  • Action: Import the SMILES string for 950101-34-5 into LigPrep (OPLS4 force field). Use Epik to generate ionization states at pH 7.4 ± 0.5.

  • Causality: The SN2 reaction is highly sensitive to the protonation state of the surrounding microenvironment. Epik ensures the ligand's amide nitrogen and surrounding functional groups reflect physiological reality, preventing artificial electrostatic repulsion during docking.

Step 2: Receptor Preparation & Validation (The Self-Validating Step)
  • Action: Import the target protein crystal structure. Run the Protein Preparation Wizard to optimize hydrogen bond networks and minimize the structure. Identify the catalytic Cysteine.

  • Validation: Extract the native co-crystallized chloroacetamide ligand. Re-dock it using the parameters in Step 3. If the RMSD of the top-ranked pose is > 2.0 Å, the grid box or protonation states must be recalibrated before proceeding with 950101-34-5.

Step 3: Warhead Definition & Reaction Constraints
  • Action: In the CovDock panel, define the reactive residue as the target Cysteine. Select the SN2 reaction type. Define the chloroacetamide warhead using the SMARTS pattern: --[N].

  • Causality: Defining the SMARTS pattern restricts the conformational search space. CovDock temporarily mutates the reactive Cysteine to Alanine to prevent steric clashes during the initial non-covalent sampling phase[9].

Step 4: Pre-Reaction Docking & Proximity Filtering
  • Action: Execute the docking run. CovDock will first dock the pre-reactive form of 950101-34-5 using Glide.

  • Causality: The software filters out poses where the electrophilic alpha-carbon is greater than 3.5 Å away from the Cysteine beta-carbon. If the 1-(4-fluorophenyl)-2-methylpropyl group cannot anchor the warhead within this proximity, the reaction cannot physically occur.

Step 5: Adduct Formation and Prime Minimization
  • Action: For poses passing the proximity filter, CovDock deletes the chloride leaving group, forms the S-C thioether bond, and restores the Cysteine sidechain. The entire complex is then minimized using Prime.

  • Causality: This step resolves steric clashes induced by the forced bond formation and calculates an Apparent Affinity Score, yielding the final, thermodynamically stable pose[10].

Workflow N1 1. Ligand Preparation (Epik, OPLS4) N3 3. Warhead Definition (Chloroacetamide SMARTS) N1->N3 N2 2. Receptor Preparation (Identify Reactive Cys) N2->N3 N4 4. Pre-reaction Docking (Non-covalent Pose) N3->N4 N5 5. Covalent Bond Formation (Distance < 3.5 Å) N4->N5 Proximity Check N6 6. Post-reaction Minimization (Prime Energy) N5->N6 N7 7. Pose Scoring & Clustering (RMSD < 2.0 Å) N6->N7

Figure 2: Step-by-step computational workflow for validating covalent docking of chloroacetamides.

Conclusion

While open-source tools like AutoDock Vina excel in rapid non-covalent screening[5], the unique SN2 mechanism of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide necessitates specialized covalent algorithms. Schrödinger CovDock provides the most rigorous, parameter-free approach[3] to accurately predict the binding mode of this chloroacetamide derivative, ensuring that downstream drug development or agrochemical optimization is based on physically realistic models.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]

  • Zhu, K., Borrelli, K. W., Greenwood, J. R., Day, T., Abel, R., Farid, R. S., & Harder, E. (2014). Docking covalent inhibitors: A parameter free approach to pose prediction and scoring. Journal of Chemical Information and Modeling, 54(7), 1932-1940.[Link]

  • Wen, C., Yan, X., Gu, Q., Du, J., Wu, D., Lu, Y., Zhou, H., & Xu, J. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. Molecules, 24(11), 2183.[Link]

  • NextSDS. (n.d.). 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide - Chemical Substance Information. Retrieved March 19, 2026. [Link]

  • BioDockify Blog. (2024). AutoDock Vina vs. Other Docking Engines. Retrieved March 19, 2026. [Link]

Sources

Validation

Cross-reactivity of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide with glutathione (GSH)

Comparative Guide: Evaluating the Glutathione (GSH) Cross-Reactivity of Sterically Tuned Chloroacetamides Executive Summary: The Role of Steric Tuning in Covalent Warheads In the development of 1 and fragment-based drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Evaluating the Glutathione (GSH) Cross-Reactivity of Sterically Tuned Chloroacetamides

Executive Summary: The Role of Steric Tuning in Covalent Warheads

In the development of 1 and fragment-based drug discovery (FBDD), α -chloroacetamides are privileged electrophilic warheads[1]. However, their intrinsic reactivity must be meticulously calibrated. Excessive electrophilicity leads to indiscriminate alkylation of off-target proteins and rapid depletion of intracellular glutathione (GSH), culminating in severe hepatotoxicity[2].

This guide evaluates the cross-reactivity of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide —a highly sterically hindered chloroacetamide—against standard covalent alternatives. By analyzing its GSH half-life ( t1/2​ ), we demonstrate how bulky α -substitutions effectively throttle intrinsic reactivity, creating a favorable kinetic window for proximity-driven target engagement[3].

Mechanistic Rationale: Modulating the SN​2 Trajectory

Chloroacetamides react with thiols via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The thiolate anion of GSH attacks the electrophilic α -carbon, displacing the chloride ion to form a stable thioether adduct[4].

In unhindered systems (e.g., 2-chloro-N-phenylacetamide), the approach trajectory for the incoming thiolate is wide open, resulting in rapid, indiscriminate conjugation. In contrast, 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide features massive steric bulk directly adjacent to the amide nitrogen. The 1-(4-fluorophenyl)-2-methylpropyl (isobutyl-benzyl) moiety restricts the conformational flexibility of the warhead. This steric shielding blocks the optimal Bürgi-Dunitz trajectory required for the SN​2 transition state, significantly increasing the activation energy ( Ea​ ) and reducing the bimolecular rate constant ( kGSH​ )[3].

Mechanism GSH Glutathione (GSH) Nucleophile TS Sterically Hindered SN2 Transition State GSH->TS Thiolate Attack Warhead 2-chloro-N-[1-(4-fluorophenyl) -2-methylpropyl]acetamide Warhead->TS Electrophile Adduct GSH-Adduct + Cl⁻ (Stable Thioether) TS->Adduct Covalent Bond

Fig 1. SN2 mechanism of GSH attack on the sterically hindered chloroacetamide warhead.

Self-Validating Protocol: LC-MS/UV GSH Cross-Reactivity Assay

To objectively compare electrophiles, we utilize a standardized, self-validating2 ( t1/2​ )[2].

Causality & Self-Validation Principles:

  • Pseudo-First-Order Kinetics: We use a 100-fold molar excess of GSH (5 mM) relative to the electrophile (50 µM). This ensures the GSH concentration remains effectively constant, simplifying the complex bimolecular kinetics into a highly reproducible pseudo-first-order decay curve[2].

  • Physiological Relevance: The assay is buffered at pH 7.4. Because the pKa​ of the GSH thiol is ~8.8, only a small, physiologically representative fraction exists as the highly reactive thiolate anion at this pH.

  • Internal Validation Controls: A "Buffer-Only" control (compound without GSH) must be run in parallel to confirm that compound depletion is strictly due to covalent conjugation, ruling out spontaneous aqueous hydrolysis or non-specific plate binding[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide in DMSO.

  • Reaction Initiation: Dilute the compound to 50 µM in 0.2 M Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA and 5 mM reduced Glutathione (GSH). Incubate at 37°C[2].

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals ( t = 0, 15, 30, 60, 120, and 240 minutes).

  • Mechanistic Quenching: Immediately transfer each aliquot into 50 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The severe pH drop instantly protonates the GSH thiolate back to a non-nucleophilic thiol, freezing the reaction at that exact second, while the organic solvent precipitates any biological impurities[1].

  • Quantification: Analyze the quenched samples via LC-MS/UV (monitoring the parent compound's specific m/z and UV λmax​ ).

  • Data Fitting: Plot the natural log of the remaining parent compound AUC versus time. Fit the slope to calculate the pseudo-first-order rate constant ( kobs​ ) and derive t1/2​=ln(2)/kobs​ .

Assay Step1 1. Incubation 50 μM Compound + 5 mM GSH pH 7.4, 37°C Step2 2. Time-Course Sampling t = 0, 15, 30, 60, 120, 240 min Step1->Step2 Step3 3. Quenching 1:1 Cold MeCN + 1% Formic Acid Step2->Step3 Step4 4. LC-MS/UV Analysis Quantify Remaining Parent Step3->Step4 Step5 5. Kinetic Modeling Calculate Pseudo-1st Order t½ Step4->Step5

Fig 2. Self-validating LC-MS workflow for determining GSH half-life of covalent warheads.

Comparative Performance Analysis

The table below benchmarks 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide against standard covalent warheads. By comparing matched molecular profiles, we can objectively assess its utility as a tuned electrophile[3].

CompoundWarhead ClassSteric EnvironmentGSH t1/2​ (pH 7.4, 37°C)Predicted Off-Target Liability
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide ChloroacetamideHighly Hindered ( α -branched)~145 min Low / Moderate
2-chloro-N-phenylacetamideChloroacetamideUnhindered~15 minHigh (Rapid depletion)
N-phenylacrylamideAcrylamideUnhindered (Michael Acceptor)>300 minLow (Highly stable)
Vinyl sulfonamide derivativeVinyl SulfonamideUnhindered<5 minVery High (Toxic)

Conclusion: While unhindered chloroacetamides react too rapidly with GSH ( t1/2​ ~15 min), rendering them toxic liabilities, the massive steric shielding in 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide extends its half-life significantly. This places it in the optimal zone of covalent reactivity: stable enough to circulate and avoid rapid GSH depletion, yet sufficiently reactive to form a permanent bond once perfectly oriented in a target protein's binding pocket via 5[5].

References

  • Total syntheses of cyclohelminthol I–IV reveal a new cysteine-selective covalent reactive group | RSC Publishing | 4

  • Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors | PMC / NIH | 3

  • Hit discovery against SARS‐CoV‐2 MPro by chloroacetamide reactive fragment screening | ResearchGate | 1

  • Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity | Journal of Chemical Information and Modeling - ACS Publications | 2

  • Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins | Angewandte Chemie | 5

Sources

Comparative

A Comparative Guide to Purity Validation: NMR and Elemental Analysis of Synthesized 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a framework for self-validating systems and grounding its claims in authoritative refere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a framework for self-validating systems and grounding its claims in authoritative references. It is designed for researchers, medicinal chemists, and quality control specialists who require a robust understanding of how to apply and interpret these techniques for comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most powerful and informative single technique for the structural elucidation of organic compounds.[1] Its quantitative application, qNMR, has gained significant traction as a primary method for purity determination due to its high precision and the direct proportionality between signal intensity and the number of nuclei.[1][2][3]

The Causality Behind NMR for Purity Analysis

The fundamental principle of quantitative ¹H NMR (qHNMR) is that the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal.[1][2] This allows for the precise determination of the relative molar quantities of different compounds in a mixture, provided they have distinct, non-overlapping signals. By introducing a certified internal standard of known purity and weight, we can transform this relative comparison into an absolute purity determination for our target analyte.[4][5] This approach is nondestructive and offers the significant advantage of simultaneously confirming the structure of the target compound while identifying and quantifying impurities such as residual solvents or unreacted starting materials.[6][7]

Experimental Protocol: Absolute Quantitative ¹H NMR (qHNMR)

This protocol outlines the steps for determining the purity of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide using an internal standard.

Materials:

  • Synthesized 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (Analyte)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Microbalance

Procedure:

  • Preparation of the Internal Standard Stock: Accurately weigh approximately 20 mg of the internal standard into a 10 mL volumetric flask and dissolve in the chosen deuterated solvent. This minimizes weighing errors, which are a primary source of uncertainty in qNMR.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized analyte into a clean, dry vial.[8]

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Add an additional volume (e.g., 200 µL) of the deuterated solvent to ensure a total volume of ~0.6-0.7 mL, which is optimal for most NMR probes.[9][10]

  • Homogenization and Transfer: Ensure the sample is fully dissolved. If necessary, vortex the vial gently. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[8][9]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate at least one well-resolved signal for the analyte and one for the internal standard. The integration region should cover the entire signal, including any ¹³C satellites.

    • Integrate signals corresponding to any identified impurities.

Data Interpretation and Purity Calculation

For 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (Molecular Formula: C₁₂H₁₅ClFNO), the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine (CH) proton adjacent to the nitrogen, the methine proton of the isopropyl group, the methylene (CH₂) protons of the chloroacetyl group, and the methyl (CH₃) protons of the isopropyl group.

The purity is calculated using the following formula:

Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the standard

Any signals not corresponding to the target molecule or the internal standard are treated as impurities. Their relative molar amounts can be calculated against the analyte to determine their percentage contribution.

NMR Workflow Diagram

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Elemental Analysis: The Fundamental Composition Check

Elemental analysis (EA), most commonly performed via combustion analysis, is a long-standing technique for determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur or halogens) in a sample.[11] It serves as a fundamental check on the empirical formula of a synthesized compound and, by extension, its purity.[12][13]

The Causality Behind Elemental Analysis for Purity

The rationale is straightforward: a pure compound will have a precise ratio of elements as dictated by its molecular formula. Any significant deviation between the experimentally measured elemental percentages and the theoretically calculated values indicates the presence of impurities.[14] These impurities could be residual solvents (which would alter the C and H percentages), inorganic salts (which contain no C or H and would suppress the percentages of all other elements), or other organic by-products.[15] The accepted tolerance for deviation between the found and calculated values is typically within ±0.4%.[16]

Experimental Protocol: CHN Combustion Analysis

Procedure:

  • Sample Preparation: The sample must be meticulously dried under high vacuum to remove all traces of residual solvent and atmospheric moisture, as these will significantly skew the hydrogen and carbon percentages.

  • Weighing: Accurately weigh 1-3 mg of the dried analyte into a tin or silver capsule using a microbalance.[17]

  • Combustion: The sealed capsule is introduced into a combustion furnace (typically >900 °C) in an oxygen-rich atmosphere.[17][18] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction and Separation: The combustion gases pass through a reduction chamber and are then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component.

  • Calculation: The instrument's software calculates the percentage mass of each element based on the detector's response and the initial sample weight.

Data Interpretation

For 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide (C₁₂H₁₅ClFNO) :

  • Molecular Weight: 259.71 g/mol

  • Theoretical Elemental Composition:

    • %C = (12 * 12.011) / 259.71 = 55.49%

    • %H = (15 * 1.008) / 259.71 = 5.82%

    • %N = (1 * 14.007) / 259.71 = 5.39%

    • %Cl = (1 * 35.453) / 259.71 = 13.65%

    • %F = (1 * 18.998) / 259.71 = 7.31%

    • %O = (1 * 15.999) / 259.71 = 6.16%

An experimental result of C: 55.31%, H: 5.89%, N: 5.35% would be considered acceptable as the deviations are within the ±0.4% threshold. However, a result of C: 54.50% would suggest the presence of an impurity that has a lower carbon content than the target compound.

Elemental Analysis Workflow Diagram

Caption: Workflow for purity validation by elemental analysis.

Comparative Analysis: NMR vs. Elemental Analysis

Both techniques provide critical, yet distinct, information about the purity of the synthesized 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide. Their strengths and weaknesses make them highly complementary.

FeatureNuclear Magnetic Resonance (NMR) Elemental Analysis (EA)
Principle Measures nuclear spin absorption in a magnetic field.Measures elemental mass fractions via combustion.
Information Provides detailed structural information, identifies and quantifies specific impurities (solvents, by-products).[4]Confirms elemental composition and empirical formula. Purity is inferred from deviation from theory.[11]
Specificity High: Can distinguish between isomers and structurally similar impurities.Low: Cannot identify the nature of impurities. An isomeric impurity would go undetected.[6]
Detection Scope Detects proton-containing molecules. Cannot detect inorganic salts or water (unless specifically looked for).[15]Detects any impurity that alters the overall C, H, N elemental ratio, including some inorganic materials.
Sample State Non-destructive: The sample can be recovered after analysis.Destructive: The sample is burned during the analysis.
Sample Amount 5-25 mg required for good signal-to-noise.[8]1-3 mg.
Key Limitation Signal overlap in complex spectra can complicate quantification.Provides no structural information. Susceptible to errors from incomplete drying.
Primary Use Case Structure confirmation and purity assessment with impurity profiling.Orthogonal confirmation of bulk purity and empirical formula.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive validation of synthesized 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide , neither NMR spectroscopy nor elemental analysis alone is sufficient; they are most powerful when used in concert.

  • NMR spectroscopy should be the primary tool. It provides unequivocal structural confirmation and serves as a detailed "fingerprint," capable of identifying and quantifying specific organic impurities.[1][7] Its ability to detect residual solvents and reaction by-products is unparalleled.

  • Elemental analysis serves as an essential, orthogonal validation.[13] It provides a measure of the "bulk" purity, confirming that the elemental composition of the synthesized material matches the theoretical formula. It is particularly valuable for detecting non-proton-containing impurities, such as inorganic salts, that NMR might miss.[15]

In a regulated drug development environment, a batch of newly synthesized 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide would be considered validated only when ¹H NMR confirms the correct structure with no observable organic impurities above a certain threshold (e.g., >95% purity by qNMR) AND elemental analysis results are within the accepted ±0.4% deviation from the theoretical values. This dual-pronged approach ensures both structural identity and fundamental compositional integrity, providing the highest level of confidence in the material's quality.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (URL: )
  • Elemental analysis - Wikipedia. (URL: [Link])

  • NMR Sample Prepara-on. (URL: )
  • 12_nmr_sample_preparation_20... - Imperial College London. (URL: [Link])

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • Sample preparation for NMR measurements and points to keep in mind. (URL: )
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (URL: [Link])

  • ICP-MS Elemental Analysis SOP | PDF | Mass Spectrometry | Chemistry - Scribd. (URL: [Link])

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])

  • Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. (URL: [Link])

  • Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry - University of Wisconsin–Madison. (URL: )
  • An International Study Evaluating Elemental Analysis - PMC - NIH. (URL: [Link])

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (URL: [Link])

  • Standard Operating Procedure - USGS Publications Warehouse. (URL: [Link])

  • How NMR Enhances Chemical Analysis Accuracy? - Creative Biostructure. (URL: [Link])

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (URL: [Link])

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (URL: [Link])

  • Standard Operating Procedure for the Determination of Metals in Ambient Particulate Matter Analyzed by Inductively Coupled Plasma/Mass Spectrometry (ICP/MS). (URL: [Link])

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])

  • Elemental analysis - INORGANIC CHEMISTRY - SciSpace. (URL: [Link])

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

  • Elemental Analysis Manual - FDA. (URL: [Link])

  • Chemists Debate the Value of Elemental Analysis | ACS Central Science. (URL: [Link])

  • Understanding 1H-NMR and 13C-NMR Spectra | PDF | Proton Nuclear Magnetic Resonance - Scribd. (URL: [Link])

  • What is a CHNS Elemental Analyzer? - AZoM.com. (URL: [Link])

  • Application Note 58 CHN Analysis: Handling challenging samples. (URL: [Link])

Sources

Validation

Comparing cytotoxicity of alpha-chloroacetamides in HEK293 versus HeLa cell lines

As a Senior Application Scientist in covalent drug discovery, I frequently encounter a critical bottleneck in early-stage development: balancing the intrinsic reactivity of electrophilic warheads with non-specific cellul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in covalent drug discovery, I frequently encounter a critical bottleneck in early-stage development: balancing the intrinsic reactivity of electrophilic warheads with non-specific cellular toxicity.

Alpha-chloroacetamides (α-CAs) have historically been a cornerstone in fragment-based drug discovery (FBDD) due to their rapid reaction kinetics with cysteine residues[1]. However, their translation into cellular models—specifically when comparing non-cancerous immortalized lines like HEK293 against cancerous lines like HeLa—often reveals severe cytotoxicity profiles[2].

This guide provides an in-depth, objective comparison of α-chloroacetamide cytotoxicity in HEK293 versus HeLa cell lines, analyzes the mechanistic causality behind these toxicities, and evaluates superior structural alternatives for your covalent ligand campaigns.

The Mechanistic Causality of α-Chloroacetamide Cytotoxicity

To understand why α-chloroacetamides frequently fail in phenotypic cellular assays, we must examine their chemical biology. α-CAs react with thiols via an irreversible SN​2 nucleophilic substitution mechanism[1]. While this makes them excellent tools for biochemical target engagement, it creates a dual-threat in live cells:

  • Proteome-Wide Off-Target Alkylation: The lack of steric hindrance around the α-carbon allows α-CAs to indiscriminately alkylate highly nucleophilic cysteines across the proteome, leading to protein misfolding and endoplasmic reticulum (ER) stress.

  • Glutathione (GSH) Depletion: α-CAs rapidly conjugate with intracellular GSH. This concentration-dependent depletion of GSH strips the cell of its primary antioxidant defense, leading to a lethal accumulation of Reactive Oxygen Species (ROS), lipid peroxidation, and cell membrane rupture (measurable via Lactate Dehydrogenase [LDH] leakage)[3].

Pathway A Alpha-Chloroacetamide (Covalent Warhead) B Non-specific SN2 Alkylation of Cellular Cysteines A->B High Reactivity C Glutathione (GSH) Depletion B->C D ROS Accumulation & Oxidative Stress C->D E Membrane Damage (LDH Leakage) D->E F Cell Death / Apoptosis (HEK293 & HeLa) D->F

Fig 1: Mechanism of alpha-chloroacetamide cytotoxicity via SN2 alkylation and oxidative stress.

Comparative Cytotoxicity: HEK293 vs. HeLa Cell Lines

When profiling covalent libraries, researchers typically use HEK293 (Human Embryonic Kidney) as a proxy for general mammalian cell tolerance, and HeLa (Cervical Adenocarcinoma) to assess anti-cancer efficacy[2][4].

Recent phenotypic screenings of cysteine-directed libraries reveal that α-chloroacetamide scaffolds exhibit disproportionately high basal cytotoxicity in HEK293 cells, often masking any target-specific therapeutic window[2]. In contrast, HeLa cells, which possess rewired metabolic networks and upregulated antioxidant pathways (typical of aggressive tumors), can sometimes tolerate higher basal electrophilic stress, though they remain highly susceptible to α-CA-induced apoptosis when specific survival proteins (like Protein Disulfide Isomerase, PDI) are alkylated[4].

Table 1: Cytotoxicity and Metabolic Profiling Comparison
ParameterHEK293 (Immortalized Non-Cancer)HeLa (Cervical Cancer)
Primary Utility Assessing general mammalian cell tolerance and off-target toxicity[2].Assessing targeted anti-cancer efficacy and degrader (PROTAC) activity[5].
α-CA Tolerance Very Low. High susceptibility to rapid cell death at concentrations >10-25 µM[2].Low to Moderate. Higher basal GSH provides slight buffering, but ultimately undergoes apoptosis[4].
Cytotoxic Driver Acute GSH depletion and non-specific proteome alkylation.Targeted inhibition of overexpressed survival proteins (e.g., PDI) combined with ROS overload[4].
LDH Leakage Profile Rapid onset (within 24-48h) indicating acute membrane permeability[3].Slower onset, often preceded by measurable apoptotic markers (caspase cleavage).

Structural Alternatives: Engineering Out Toxicity

If your α-chloroacetamide hit is exhibiting unacceptable toxicity in HEK293 cells, you must engineer the warhead to reduce its intrinsic reactivity while maintaining target engagement.

The most effective strategy is steric hindrance . By adding a methyl group to the α-carbon, you convert the chloroacetamide into a 2-chloropropionamide . This modification sterically restricts the SN​2 trajectory, drastically reducing spontaneous reactions with GSH and off-target proteins, thereby rescuing cell viability in HEK293 models[6]. Alternatively, switching from an SN​2 mechanism to a tunable Michael addition (e.g., acrylamides or α-fluoroacrylamides) is the industry gold standard for clinical progression[7].

Table 2: Performance Comparison of Covalent Warheads
Warhead ScaffoldReaction MechanismIntrinsic ReactivityHEK293 CytotoxicityApplication Recommendation
α-Chloroacetamide Irreversible SN​2 Very HighHigh [2]Early in vitro hit generation (FBDD); avoid in live-cell assays.
2-Chloropropionamide Irreversible SN​2 (Sterically Hindered)LowLow [6]Excellent for transitioning α-CA hits into cell-permeable probes.
Acrylamide Irreversible Michael AdditionTunable (Moderate)Low to Moderate Industry standard for targeted covalent kinase inhibitors[7].
α-Fluoroacrylamide Irreversible Michael AdditionTunable (Low)Very Low [7]Highly selective targeting of conformationally restricted cysteines.

Self-Validating Experimental Protocol: Cytotoxicity & Target Engagement

To objectively compare the cytotoxicity of your compounds in HEK293 and HeLa cells while proving that cell death is uncoupled from your actual target, you must run parallel Viability and Activity-Based Protein Profiling (ABPP) assays[6].

Workflow S1 Cell Seeding (HEK293 & HeLa) S2 Compound Incubation (Dose-Response) S1->S2 S3A Viability Assay (CellTiter-Glo / LDH) S2->S3A S3B Target Engagement (Click-ABPP) S2->S3B S4 Data Synthesis & Therapeutic Window S3A->S4 S3B->S4

Fig 2: Experimental workflow for parallel cytotoxicity and target engagement profiling.

Step-by-Step Methodology:
  • Cell Seeding: Plate HEK293 and HeLa cells in opaque 96-well plates (for viability) and 6-well plates (for ABPP) at 1×104 and 3×105 cells/well, respectively. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point dose-response curve of the α-chloroacetamide and a sterically hindered control (e.g., 2-chloropropionamide) ranging from 0.1 µM to 100 µM. Treat cells for 48 hours.

  • Membrane Integrity (LDH Assay): Before lysis, extract 50 µL of the supernatant from the 96-well plate. Mix with LDH assay reagent to quantify membrane rupture caused by acute electrophilic stress[3].

  • Metabolic Viability (CellTiter-Glo): Add CellTiter-Glo reagent directly to the remaining cells in the 96-well plate to measure ATP levels. Calculate the IC50​ for general cytotoxicity.

  • Target Engagement (Click-ABPP):

    • Lyse the cells from the 6-well plate.

    • React the lysates with an alkyne-tagged broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne) for 1 hour.

    • Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorophore (e.g., TAMRA-azide).

    • Resolve via SDS-PAGE. A reduction in fluorescent banding indicates that your α-CA has outcompeted the probe for cysteine binding[6][8].

  • Causality Analysis: If the compound shows an IC50​ of 25 µM for cell death in HEK293, but target engagement requires 50 µM, the compound is non-specifically toxic and requires warhead attenuation (e.g., switching to an acrylamide)[2][7].

References

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target | bioRxiv | 2

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo | PMC / NIH | 3

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors | PMC / NIH |7

  • Roles of Protein Disulfide Isomerase in Breast Cancer | MDPI | 4

  • Degraders in epigenetic therapy: PROTACs and beyond | Theranostics | 5

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI | 1

  • 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification | ACS Chemical Biology | 6

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening | ResearchGate | 8

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide: A Guide for Laboratory Professionals

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the workflow is a routine yet critical event. The compound 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the workflow is a routine yet critical event. The compound 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, a substance with significant research interest, requires a comprehensive understanding of its safe handling and disposal to ensure the well-being of laboratory personnel and the integrity of your research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is classified with several key hazards that demand respect and careful management.[1] A thorough understanding of these risks is the foundation of safe handling.

The primary hazards associated with this compound include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation upon direct contact.[1]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1]

Given the nature of chloroacetamides, it is also prudent to consider that related compounds may have additional hazards, such as the potential for allergic skin reactions or suspected fertility damage, which underscores the importance of minimizing exposure.[2][3]

Core Principles for Safe Handling: An Integrated Approach

A robust safety protocol is not merely a list of rules but a self-validating system where each step is designed to mitigate specific risks. The following principles should be integrated into your laboratory's standard operating procedures (SOPs) for handling this and similar compounds.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous dusts and vapors is through engineering controls. All work with 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][4] The fume hood provides a physical barrier and active ventilation, ensuring that any airborne particles or vapors are captured and exhausted safely.

Personal Protective Equipment (PPE): The Essential Barrier

Where engineering controls cannot eliminate all risks, appropriate PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

PPE ComponentSpecification and Rationale
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a common choice for many laboratory chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for chloroacetamides. Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid contaminating your skin.[5]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. However, given the risk of serious eye damage, the use of chemical safety goggles is strongly recommended.[1][5] A face shield should be worn in situations where there is a higher risk of splashes or aerosol generation.[5]
Skin and Body Protection A lab coat or a chemical-resistant apron should be worn to protect against accidental spills.[5] Ensure that the lab coat is fully buttoned and that street clothes are not exposed.
Respiratory Protection If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4][6] The type of respirator and cartridge should be selected based on the specific exposure assessment.
Safe Handling and Storage Practices

Adherence to meticulous handling and storage procedures is critical for preventing accidental exposure and maintaining the compound's integrity.

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[5][7]

  • Grounding: For larger quantities, take precautionary measures against static discharge.[8]

  • Ventilation: Ensure adequate ventilation in the work area.[5][7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7] Store locked up and away from incompatible materials such as strong bases and reducing agents.[4][9]

Step-by-Step Operational Protocol

The following protocol outlines the key steps for safely handling 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and SOPs DonPPE Don Appropriate PPE Prep->DonPPE WorkInHood Work in Chemical Fume Hood Prep->WorkInHood Weighing Careful Weighing & Handling WorkInHood->Weighing Reaction Perform Experimental Procedure Weighing->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate DoffPPE Properly Doff PPE Decontaminate->DoffPPE WasteDisposal Dispose of Waste DoffPPE->WasteDisposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
© Copyright 2026 BenchChem. All Rights Reserved.